molecular formula C27H31Cl2NO6S B12432730 AM-8735

AM-8735

Cat. No.: B12432730
M. Wt: 568.5 g/mol
InChI Key: ZTMSSDQFJNEUNG-WMMXXEOUSA-N
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Description

AM-8735 is a useful research compound. Its molecular formula is C27H31Cl2NO6S and its molecular weight is 568.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H31Cl2NO6S

Molecular Weight

568.5 g/mol

IUPAC Name

2-[(2R,5R,6R)-4-[(1S)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid

InChI

InChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)/t21-,22-,24-,25-/m1/s1

InChI Key

ZTMSSDQFJNEUNG-WMMXXEOUSA-N

Isomeric SMILES

CC(C)(C)S(=O)(=O)C[C@H](C1CC1)N2[C@@H]([C@H](O[C@@H](C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

No Publicly Available Information on AM-8735

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly accessible scientific literature, clinical trial registries, and patent databases, no information was found regarding a compound designated as "AM-8735." This suggests that "this compound" may be an internal compound code that has not yet been disclosed in public forums, a discontinued project, or a misidentified designation.

Potential reasons for the absence of public information include:

  • Early-Stage Development: The compound may be in the early stages of preclinical research, and data has not yet been published or presented at scientific conferences.

  • Proprietary Research: The compound is under active development by a private entity (e.g., a pharmaceutical company) that has not yet publicly disclosed its research.

  • Discontinued Program: Development of the compound may have been terminated, and as a result, no further information was made public.

  • Incorrect Identifier: The designation "this compound" may be inaccurate or an outdated internal code.

Without any available data, it is not possible to provide the requested in-depth technical guide on the mechanism of action, including data tables, experimental protocols, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal or proprietary databases that may contain information not available in the public domain. If "this compound" is an alternative name for a known compound, providing that name would be necessary to proceed with a literature search.

AM-8735: A Technical Overview of a Potent MDM2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

AM-8735 is a potent and selective small molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction (PPI) between MDM2 and the tumor suppressor protein p53.[3][4]

In many cancers, the function of p53, often termed "the guardian of the genome," is compromised, not by mutation of the p53 gene itself, but by the overexpression of its negative regulator, MDM2.[3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its ability to induce cell cycle arrest and apoptosis in response to cellular stress. This compound binds to the p53-binding pocket on MDM2, preventing MDM2 from interacting with and degrading p53. This leads to the stabilization and activation of p53, allowing it to resume its tumor-suppressive functions.

Quantitative Data

The available preclinical data for this compound demonstrates its high potency as an MDM2 inhibitor.

CompoundTargetParameterValue
This compoundMDM2IC5025 nM

Signaling Pathway

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of this compound.

p53_MDM2_pathway cluster_nucleus Cell Nucleus cluster_stress Cellular Stress p53 p53 p21 p21 (CDKN1A) p53->p21 Activates Transcription Apoptosis Apoptosis Genes p53->Apoptosis Activates Transcription Proteasome Proteasomal Degradation p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Binds and Ubiquitinates AM8735 This compound AM8735->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest ApoptosisActivation Apoptosis Apoptosis->ApoptosisActivation DNA_Damage DNA Damage, Oncogene Activation DNA_Damage->p53 Stabilizes

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the studies determining the IC50 of this compound are not publicly available. However, a general approach to determine the IC50 for an inhibitor of a protein-protein interaction like p53-MDM2 would typically involve a competitive binding assay.

Generalized Competitive Binding Assay Workflow:

experimental_workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents 1. Prepare Reagents: - Recombinant MDM2 protein - Fluorescently labeled p53-derived peptide - Assay buffer - this compound serial dilutions Plate 2. In a microplate, combine: - MDM2 - Labeled p53 peptide - this compound (or vehicle control) Reagents->Plate Incubate 3. Incubate to allow binding to reach equilibrium Plate->Incubate Measure 4. Measure fluorescence polarization (FP) or other suitable signal Incubate->Measure Plot 5. Plot signal vs. This compound concentration Measure->Plot IC50 6. Calculate IC50 value from the dose-response curve Plot->IC50

Caption: A generalized workflow for a competitive binding assay to determine the IC50 of an MDM2 inhibitor.

Clinical Development

As of late 2025, there is no publicly available information regarding clinical trials specifically for this compound. The initial development was attributed to Amgen, Inc.

Conclusion

This compound is a potent preclinical MDM2 inhibitor that functions by disrupting the p53-MDM2 interaction, leading to the reactivation of the p53 tumor suppressor pathway. While its high potency is established, further details regarding its development, comprehensive preclinical data, and any progression into clinical trials are not widely documented in the public domain.

References

AM-8735: A Dual-Pronged Approach to Cancer Therapy Through p53 Pathway Activation and Metabolic Reprogramming

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AM-8735 is an innovative chimeric small molecule engineered to concurrently reactivate the p53 tumor suppressor pathway and reverse the Warburg effect, two critical hallmarks of cancer. This molecule covalently links Nutlin-3a, a potent inhibitor of the MDM2-p53 interaction, with dichloroacetate (DCA), an inhibitor of pyruvate dehydrogenase kinase (PDK). This dual-targeting strategy aims to induce cancer cell death through both apoptosis and metabolic reprogramming. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing the activation of the p53 signaling cascade and the modulation of cellular metabolism. It includes a compilation of expected quantitative data based on the activities of its constituent compounds, detailed experimental protocols for assessing its efficacy, and visual diagrams of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are investigating novel cancer therapeutics.

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 is activated and can orchestrate a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair.[1] A significant percentage of human cancers exhibit mutations in the TP53 gene, while others maintain wild-type p53 that is functionally inactivated, frequently through overexpression of its negative regulator, MDM2.[1] The restoration of p53 function is a promising therapeutic strategy.

Concurrently, cancer cells often exhibit a metabolic shift known as the Warburg effect, characterized by an increased rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[2][3] This metabolic phenotype is thought to provide a proliferative advantage. This compound is a novel chimeric compound designed to exploit both of these vulnerabilities. It is synthesized by covalently linking Nutlin-3a and dichloroacetate (DCA). The Nutlin-3a component is designed to disrupt the MDM2-p53 interaction, thereby stabilizing and activating p53. The DCA moiety targets the Warburg effect by inhibiting pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex and promotes the flux of pyruvate into the mitochondrial tricarboxylic acid (TCA) cycle.

This guide will delve into the molecular mechanisms, experimental evaluation, and potential of this compound as a dual-action anti-cancer agent.

Core Mechanism of Action

The therapeutic rationale for this compound is rooted in its ability to simultaneously engage two distinct but complementary anti-cancer pathways.

p53 Pathway Activation via MDM2 Inhibition

The Nutlin-3a component of this compound is a potent and selective inhibitor of the MDM2-p53 interaction. In unstressed cells, MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, targeting it for proteasomal degradation and thereby maintaining low intracellular p53 levels. Nutlin-3a mimics key p53 residues, competitively binding to the p53-binding pocket of MDM2 with high affinity. This prevents MDM2 from binding to and ubiquitinating p53, leading to the stabilization and accumulation of functional p53 protein. Activated p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of target genes involved in:

  • Cell Cycle Arrest: Primarily through the induction of p21 (CDKN1A), a cyclin-dependent kinase (CDK) inhibitor that halts the cell cycle at the G1/S and G2/M checkpoints, allowing time for DNA repair.

  • Apoptosis: By promoting the expression of pro-apoptotic proteins such as BAX, PUMA, and Noxa, which increase mitochondrial outer membrane permeability, leading to the release of cytochrome c and the activation of the caspase cascade.

p53_Activation_by_AM8735 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p53_MDM2_complex p53-MDM2 Complex p53->p53_MDM2_complex DNA DNA p53->DNA Binds to Target Genes MDM2 MDM2 MDM2->p53_MDM2_complex Proteasome Proteasome p53_MDM2_complex->Proteasome Ubiquitination & Degradation p21 p21 (CDKN1A) Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Induces BAX BAX Apoptosis Apoptosis BAX->Apoptosis Induces PUMA PUMA PUMA->Apoptosis Induces DNA->p21 Transcription DNA->BAX Transcription DNA->PUMA Transcription This compound This compound (Nutlin-3a component) This compound->MDM2 Inhibits

Metabolic Reprogramming via PDK Inhibition

The DCA component of this compound targets the metabolic phenotype of cancer cells. Pyruvate, the end product of glycolysis, stands at a critical metabolic crossroads. In cancer cells, pyruvate dehydrogenase kinase (PDK) is often upregulated, leading to the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex. This prevents the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle for oxidative phosphorylation. Instead, pyruvate is shunted towards lactate production. DCA, as a pyruvate analog, inhibits PDK. This leads to the dephosphorylation and activation of PDH, thereby:

  • Reversing the Warburg Effect: Shifting glucose metabolism from glycolysis towards oxidative phosphorylation.

  • Inducing Apoptosis: The increased mitochondrial respiration can lead to the generation of reactive oxygen species (ROS), which can act as a trigger for apoptosis.

Warburg_Effect_Inhibition_by_AM8735 cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Warburg Effect PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits AcetylCoA Acetyl-CoA PDH->AcetylCoA Activates TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle This compound This compound (DCA component) This compound->PDK Inhibits

Quantitative Data

While specific quantitative data for the chimeric molecule this compound are not yet widely available in the public domain, the following tables summarize the expected efficacy based on published data for its individual components, Nutlin-3a and DCA.

Table 1: In Vitro Efficacy of Nutlin-3a in p53 Wild-Type Cancer Cell Lines
Cell LineCancer TypeIC50 (μM)Observed Effect
HCT116Colon Cancer~1-5G1/G2 cell cycle arrest, apoptosis
SJSA-1Osteosarcoma~1Apoptosis
LNCaPProstate Cancer~5-10G1 cell cycle arrest
MCF7Breast Cancer~2-8Cell cycle arrest

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: In Vitro Efficacy of Dichloroacetate (DCA)
Cell LineCancer TypeConcentration (mM)Observed Effect
A549Non-small cell lung cancer50Decreased lactate production, increased radiosensitivity
H1299Non-small cell lung cancer50Decreased lactate production, increased radiosensitivity
GlioblastomaBrain Cancer1-10Increased ROS, apoptosis
Breast CancerBreast Cancer5-20Decreased proliferation

Note: Effective concentrations for DCA are generally in the millimolar range.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

  • Methodology:

    • Cell Culture: Culture p53 wild-type (e.g., HCT116, A549) and p53-mutant (e.g., H1299) cancer cell lines in appropriate media.

    • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (and its individual components as controls) for 24, 48, and 72 hours.

    • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Western Blot Analysis for p53 and Downstream Targets
  • Objective: To confirm the stabilization of p53 and the induction of its downstream target proteins.

  • Methodology:

    • Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against p53, MDM2, p21, BAX, and a loading control (e.g., β-actin or GAPDH).

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Objective: To quantify the effects of this compound on cell cycle distribution and apoptosis induction.

  • Methodology:

    • Cell Cycle Analysis:

      • Treat cells with this compound for 24-48 hours.

      • Harvest and fix the cells in cold 70% ethanol.

      • Stain the cells with a solution containing propidium iodide (PI) and RNase A.

      • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

    • Apoptosis Assay (Annexin V/PI Staining):

      • Treat cells with this compound for a predetermined time.

      • Harvest the cells and resuspend them in Annexin V binding buffer.

      • Stain with FITC-conjugated Annexin V and PI.

      • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow Start Cancer Cell Lines (p53-WT & p53-mutant) Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot (p53, p21, BAX) Treatment->Western_Blot Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Metabolic_Assay Metabolic Assays Treatment->Metabolic_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Lactate Lactate Production Metabolic_Assay->Lactate OCR Oxygen Consumption Rate Metabolic_Assay->OCR

Metabolic Assays
  • Objective: To measure the impact of this compound on cellular metabolism.

  • Methodology:

    • Lactate Production Assay:

      • Treat cells with this compound.

      • Collect the culture medium at various time points.

      • Measure the lactate concentration in the medium using a colorimetric lactate assay kit.

    • Oxygen Consumption Rate (OCR) Measurement:

      • Seed cells in a Seahorse XF analyzer plate.

      • Treat with this compound.

      • Measure the OCR using a Seahorse XF analyzer to assess mitochondrial respiration.

Conclusion

This compound represents a rational and promising approach to cancer therapy by simultaneously targeting two fundamental pillars of cancer biology: the p53 tumor suppressor pathway and cellular metabolism. By combining the MDM2-inhibitory action of Nutlin-3a with the PDK-inhibitory effect of DCA, this compound has the potential to induce a potent anti-tumor response through a synergistic mechanism. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar dual-targeting agents. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate this innovative concept into clinical applications.

References

AM-8735: A Technical Guide to p21 Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to the transcriptional induction of its downstream target genes. Among these, the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) is a critical mediator of cell cycle arrest. This technical guide provides an in-depth overview of the mechanism of this compound-mediated p21 induction, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The p53 tumor suppressor pathway is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the functional inactivation of wild-type p53.

This compound emerges as a promising therapeutic agent that reactivates the p53 pathway by inhibiting the MDM2-p53 interaction. This guide focuses specifically on a key downstream effector of this activation: the induction of p21.

Mechanism of Action: The this compound-p53-p21 Axis

This compound binds to the p53-binding pocket of MDM2, preventing the interaction between the two proteins. This sequestration of MDM2 leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then functions as a transcription factor, binding to the promoter of the CDKN1A gene and inducing the expression of the p21 protein. The resulting increase in p21 levels leads to the inhibition of cyclin-dependent kinases (CDKs), primarily CDK2 and CDK1, which in turn causes cell cycle arrest at the G1/S and G2/M checkpoints.

AM8735_p21_Pathway Signaling Pathway of this compound Mediated p21 Induction cluster_0 Cytoplasm cluster_1 Nucleus p53_inactive p53 (inactive) p53_active p53 (active) p53_inactive->p53_active Stabilization & Activation MDM2 MDM2 MDM2->p53_inactive Promotes Degradation p21_gene p21 Gene p53_active->p21_gene Transcriptional Activation p21_mRNA p21 mRNA p21_gene->p21_mRNA Transcription p21_protein p21 Protein p21_mRNA->p21_protein Translation CDK_complex Cyclin/CDK Complex p21_protein->CDK_complex Inhibits CellCycleArrest Cell Cycle Arrest CDK_complex->CellCycleArrest Leads to AM8735 This compound AM8735->MDM2 Inhibits

This compound Signaling Pathway

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound's activity, primarily from in vitro assays. While comprehensive dose-response and time-course data for p21 induction are not extensively published, the provided metrics demonstrate the potency of this compound.

Table 1: In Vitro Potency of this compound

AssayMetricValueCell Line/SystemReference
MDM2 InhibitionIC5025 nMBiochemical Assay[1][2]
Cell Growth Inhibition (p53 wild-type)IC5063 nMWild-type p53 cells[1][2]
Cell Growth Inhibition (p53-deficient)IC50>25 µMp53-deficient cells[1]
p21 mRNA InductionIC50160 nMHCT116 (p53wt)

Table 2: In Vivo Activity of this compound

ModelMetricValueDosingReference
SJSA-1 Osteosarcoma XenograftED5041 mg/kgOral gavage

Note: Further studies are required to generate comprehensive quantitative data on the fold-induction of p21 protein and mRNA at various concentrations and time points of this compound treatment across a panel of cancer cell lines.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to assess the induction of p21 by this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Western Blotting for p21 Protein Expression

This protocol outlines the detection and quantification of p21 protein levels in cell lysates following treatment with this compound.

Western_Blot_Workflow Experimental Workflow for p21 Western Blotting A 1. Cell Culture & Treatment (e.g., SJSA-1, HCT116) with this compound B 2. Cell Lysis (RIPA buffer with protease inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation by molecular weight) C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Blocking (5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-p21 antibody, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse IgG) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry normalized to loading control, e.g., β-actin) I->J

Western Blotting Workflow

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116, SJSA-1) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins on a 12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p21 (e.g., rabbit anti-p21) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for p21 mRNA Expression

This protocol describes the measurement of CDKN1A (p21) mRNA levels in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR: Perform real-time PCR using a qPCR instrument. The reaction mixture should contain cDNA, forward and reverse primers for CDKN1A and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Example Primer Sequences (Human CDKN1A):

      • Forward: 5'-GGCAGACCAGCATGACAGATT-3'

      • Reverse: 5'-GCGGATTAGGGCTTCCTCTT-3'

  • Data Analysis: Calculate the relative expression of CDKN1A mRNA using the ΔΔCt method, normalizing to the reference gene expression.

In Vivo Pharmacodynamic Studies

To assess the in vivo activity of this compound on p21 induction, a xenograft model is typically employed.

Methodology:

  • Xenograft Model: Implant human cancer cells with wild-type p53 (e.g., SJSA-1) subcutaneously into immunodeficient mice.

  • Drug Administration: Once tumors reach a specified volume, administer this compound orally via gavage at various doses.

  • Tumor Collection: At different time points post-treatment, euthanize the mice and excise the tumors.

  • Analysis: Process the tumor tissue for either Western blotting or qPCR as described in the protocols above to determine the levels of p21 protein and mRNA, respectively.

Conclusion

This compound is a potent MDM2 inhibitor that effectively activates the p53 pathway, leading to the robust induction of p21. This activity translates to cell cycle arrest and inhibition of tumor growth. The protocols and data presented in this guide provide a framework for researchers to investigate and understand the molecular effects of this compound and similar compounds. Further research is warranted to fully elucidate the dose- and time-dependent effects of this compound on p21 induction in a broader range of cancer models.

References

The Role of AM-8735 in Apoptosis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the availability of information: As of late 2025, publicly accessible scientific literature and clinical trial databases do not contain specific information regarding a compound designated "AM-8735" and its role in apoptosis. Extensive searches for "this compound apoptosis," "this compound mechanism of action," "this compound cancer," and "this compound clinical trials" did not yield any relevant scholarly articles, experimental data, or clinical studies.

The information that is available is sparse and indirect. One mention of a compound with the designation this compound appears in the context of synthetic chemistry routes related to the p53 tumor suppressor protein.[1] The p53 pathway is a critical regulator of apoptosis, and small molecules that modulate this pathway are of significant interest in cancer research. However, this reference does not provide any biological data on the activity of this compound.

Without experimental evidence, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The following sections are therefore structured to provide a general framework for how such a guide would be presented, should data on this compound become available in the future.

Introduction to this compound (Hypothetical)

This section would typically introduce this compound, including its chemical class, proposed target, and the rationale for investigating its role in apoptosis. It would summarize the key findings that will be detailed in the subsequent sections.

Quantitative Analysis of Apoptotic Induction (Hypothetical Data)

To assess the pro-apoptotic activity of this compound, a series of quantitative assays would be performed. The results would be presented in clear, structured tables for easy comparison.

Table 1: Cell Viability Assay

This table would show the effect of increasing concentrations of this compound on the viability of one or more cancer cell lines. The IC50 (half-maximal inhibitory concentration) would be a key parameter.

Cell LineThis compound Concentration (µM)% Cell Viability (relative to control)IC50 (µM)
Example Cancer Cell Line A0.195.2 ± 4.15.8
178.5 ± 5.5
552.1 ± 3.8
1025.7 ± 2.9
505.3 ± 1.2
Example Cancer Cell Line B0.198.1 ± 3.212.3
185.4 ± 6.1
565.9 ± 4.7
1048.2 ± 5.0
5015.6 ± 2.4

Table 2: Caspase Activation Assays

This table would quantify the activity of key executioner caspases, such as caspase-3 and caspase-7, in response to this compound treatment.

Treatment GroupCaspase-3/7 Activity (Fold Change vs. Control)
Control1.0
This compound (5 µM)4.2 ± 0.5
This compound (10 µM)8.9 ± 0.9
Positive Control (e.g., Staurosporine)12.5 ± 1.1

Table 3: Annexin V/Propidium Iodide Staining for Apoptosis

This table would present flow cytometry data quantifying the percentage of cells in early and late apoptosis after treatment with this compound.

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
Control2.1 ± 0.31.5 ± 0.2
This compound (5 µM)15.8 ± 1.25.4 ± 0.6
This compound (10 µM)35.2 ± 2.512.7 ± 1.1

Experimental Protocols (Hypothetical Methodologies)

This section would provide detailed, step-by-step protocols for the key experiments used to characterize the pro-apoptotic effects of this compound.

3.1. Cell Culture and Treatment

  • Cell Lines: Specify the cancer cell lines used (e.g., MCF-7, A549, etc.) and their culture conditions (media, supplements, temperature, CO2).

  • Compound Preparation: Detail how this compound was dissolved (e.g., in DMSO) to create a stock solution and how working concentrations were prepared.

  • Treatment Protocol: Describe the cell seeding density, duration of treatment, and concentrations of this compound used.

3.2. Cell Viability Assay (e.g., MTS or MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or vehicle control for 48 hours.

  • Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

3.3. Caspase-Glo® 3/7 Assay

  • Seed cells in a white-walled 96-well plate and treat with this compound as described above.

  • After the treatment period, add an equal volume of Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate-reading luminometer.

  • Express data as fold change in caspase activity relative to the vehicle control.

3.4. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

  • Culture and treat cells with this compound in 6-well plates.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry, quantifying the populations of live, early apoptotic, and late apoptotic/necrotic cells.

Signaling Pathways and Visualizations (Hypothetical)

This section would feature diagrams created using Graphviz to illustrate the proposed signaling pathways through which this compound induces apoptosis, as well as experimental workflows.

4.1. Proposed Intrinsic Apoptotic Pathway Activated by this compound

G cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Outer Membrane Permeabilization cluster_caspase Caspase Cascade This compound This compound p53 p53 This compound->p53 stabilizes/activates MDM2 MDM2 p53->MDM2 inhibits Bax Bax p53->Bax activates Bcl2 Bcl2 p53->Bcl2 inhibits MDM2->p53 degrades MOMP MOMP Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome_c MOMP->Cytochrome_c release Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 activates G cluster_assays Apoptosis Assays start Seed Cancer Cells treatment Treat with this compound (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (MTS/MTT) harvest->viability caspase Caspase Activity Assay (Caspase-Glo) harvest->caspase flow Flow Cytometry (Annexin V/PI Staining) harvest->flow analysis Data Analysis and Quantification viability->analysis caspase->analysis flow->analysis conclusion Conclusion on Pro-Apoptotic Effects analysis->conclusion

References

An In-depth Technical Guide on Small Molecule-Induced Cell-Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "AM-8735" is not available in the public domain based on a comprehensive search of scientific literature. This guide provides a general overview of the principles and methodologies used to study small molecules that induce cell cycle arrest, with a focus on the G2/M phase, a common mechanism of action for anti-cancer agents. The data and examples provided are representative of compounds with this mechanism.

Introduction to Cell Cycle Arrest as a Therapeutic Strategy

The cell cycle is a tightly regulated process that governs cell proliferation.[1] Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell division.[2] Consequently, inducing cell cycle arrest in rapidly dividing cancer cells is a key therapeutic strategy. Small molecules that target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and polo-like kinases (PLKs), are of significant interest in drug development.[2] This guide will delve into the mechanisms, data analysis, and experimental protocols relevant to the study of small molecules that induce cell cycle arrest, particularly at the G2/M transition.

Mechanism of Action: Targeting the G2/M Transition

The G2/M transition is a critical checkpoint that ensures cells are ready for mitosis. A key regulator of this phase is Polo-like kinase 1 (PLK1), a serine/threonine kinase that is often overexpressed in cancer cells and is associated with poor prognosis.[3] PLK1 plays a crucial role in nearly every stage of mitosis.[3] Inhibition of PLK1 leads to mitotic arrest and subsequent cell death in cancer cells.

The PLK1 Signaling Pathway

PLK1 activity is tightly regulated during the cell cycle. At the G2/M transition, Aurora A kinase (AURKA), in conjunction with its co-factor Bora, phosphorylates and activates PLK1. Activated PLK1 then phosphorylates a multitude of downstream substrates to orchestrate mitotic entry. Small molecule inhibitors of PLK1 can disrupt this cascade, leading to a G2/M arrest.

PLK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_G2_M_Transition G2/M Transition cluster_M_Phase M Phase AURKA AURKA PLK1_inactive PLK1 (Inactive) AURKA->PLK1_inactive Activates Bora Bora Bora->PLK1_inactive Co-activator PLK1_active PLK1 (Active) PLK1_inactive->PLK1_active Phosphorylation CyclinB_CDK1 Cyclin B1/CDK1 PLK1_active->CyclinB_CDK1 Activates Mitotic_Events Mitotic Entry & Events CyclinB_CDK1->Mitotic_Events Drives AM_8735 This compound (PLK1 Inhibitor) AM_8735->PLK1_active Inhibits

Figure 1: Simplified PLK1 signaling pathway at the G2/M transition and the point of inhibition by a hypothetical PLK1 inhibitor like this compound.

Quantitative Analysis of a Hypothetical Cell Cycle Inhibitor

The following tables summarize the kind of quantitative data that would be generated to characterize a novel cell cycle inhibitor.

Table 1: In Vitro Kinase Inhibition Profile
Kinase TargetIC50 (nM)
PLK115
PLK2350
PLK3800
AURKA>10,000
CDK1>10,000

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer50
A549Lung Cancer75
MCF-7Breast Cancer120

IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% after 72 hours of treatment.

Table 3: Effect on Cell Cycle Distribution in HeLa Cells
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45 ± 430 ± 325 ± 3
This compound (50 nM)10 ± 25 ± 185 ± 5

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours before analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on the cell cycle.

Experimental Workflow for Characterizing a Cell Cycle Inhibitor

Experimental_Workflow start Start: Compound Synthesis in_vitro_kinase In Vitro Kinase Assays start->in_vitro_kinase cell_viability Cell Viability Assays in_vitro_kinase->cell_viability flow_cytometry Flow Cytometry (Cell Cycle Analysis) cell_viability->flow_cytometry western_blot Western Blot (Protein Expression) flow_cytometry->western_blot end End: Mechanism of Action Established western_blot->end

Figure 2: A typical experimental workflow for the initial characterization of a novel cell cycle inhibitor.
Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of the test compound or vehicle control for the specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Aspirate the media and wash the cells with phosphate-buffered saline (PBS).

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cell Cycle-Related Proteins

This protocol is used to assess the expression levels of key proteins involved in cell cycle regulation.

  • Protein Extraction:

    • Treat cells as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., Cyclin B1, CDK1, phospho-Histone H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Conclusion

The study of small molecules that induce cell cycle arrest is a vibrant area of cancer research. By targeting key regulatory proteins like PLK1, it is possible to halt the proliferation of cancer cells and induce apoptosis. A thorough characterization of these molecules requires a combination of in vitro biochemical assays, cell-based proliferation and cell cycle analysis, and detailed molecular biology techniques like Western blotting. The methodologies and principles outlined in this guide provide a framework for the investigation and development of novel anti-cancer therapeutics that act by modulating the cell cycle.

References

AM-8735: A Potent MDM2 Inhibitor for Osteosarcoma Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Osteosarcoma, the most prevalent primary malignant bone tumor in children and adolescents, presents a significant therapeutic challenge, particularly in cases of metastatic or recurrent disease.[1][2] The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress.[3] However, in a significant subset of osteosarcomas that retain wild-type p53, its tumor-suppressive functions are often abrogated by the overexpression of its negative regulator, the E3 ubiquitin ligase MDM2.[1][4] Amplification of the MDM2 gene is a frequent event in osteosarcoma, making the inhibition of the MDM2-p53 interaction a compelling therapeutic strategy. AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, which has demonstrated significant anti-tumor activity in preclinical models of osteosarcoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy data for this compound in osteosarcoma models.

ParameterValueCell Line/ModelReference
In Vitro Potency
MDM2 Inhibition (IC₅₀)25 nMBiochemical Assay
Cell Growth Inhibition (IC₅₀)63 nMSJSA-1 (p53 wild-type)
Cell Growth Inhibition (IC₅₀)>25 µMp53-deficient cells
p21 mRNA Induction (IC₅₀)160 nMHCT116 (p53 wild-type)
In Vivo Efficacy
Antitumor Activity (ED₅₀)41 mg/kgSJSA-1 Osteosarcoma Xenograft

Mechanism of Action and Signaling Pathway

This compound functions by disrupting the interaction between MDM2 and p53. In many osteosarcomas with wild-type p53, MDM2 is overexpressed and binds to the N-terminal transactivation domain of p53. This binding has two main consequences: it inhibits the transcriptional activity of p53 and it promotes the ubiquitination and subsequent proteasomal degradation of p53. By occupying the p53-binding pocket of MDM2, this compound prevents this interaction, leading to the stabilization and accumulation of p53. The elevated levels of active p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21), which leads to cell cycle arrest, and other genes that promote apoptosis, ultimately suppressing tumor growth.

MDM2_p53_pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Upregulates transcription p21 p21 p53->p21 Activates transcription Apoptosis Apoptosis p53->Apoptosis Activates transcription Degradation Proteasomal Degradation p53->Degradation MDM2->p53 Binds and inhibits MDM2->Degradation Ubiquitination AM8735 This compound AM8735->MDM2 Inhibits binding to p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

MDM2-p53 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in osteosarcoma research, based on the available literature.

In Vitro Cell Proliferation Assay

Objective: To determine the concentration-dependent effect of this compound on the proliferation of osteosarcoma cells.

Cell Line: SJSA-1 (human osteosarcoma cell line with wild-type p53 and MDM2 amplification).

Materials:

  • SJSA-1 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplates

  • Click-iT® EdU Assay Kit (or other proliferation assay kits like MTT or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed SJSA-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assess cell proliferation using the Click-iT® EdU assay according to the manufacturer's protocol. This involves labeling the cells with EdU, followed by fixation, permeabilization, and detection of the incorporated EdU.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Osteosarcoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of osteosarcoma.

Animal Model: Female athymic nude mice (4-6 weeks old).

Cell Line: SJSA-1.

Materials:

  • SJSA-1 cells

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Calipers

  • Animal balance

Procedure:

  • Harvest SJSA-1 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally (gavage) at the desired doses (e.g., 25, 50, 100 mg/kg) once daily for a specified period (e.g., 14-21 days). The control group should receive the vehicle solution.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition between the treated and control groups. The effective dose that causes 50% tumor growth inhibition (ED₅₀) can be calculated.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture SJSA-1 Cell Culture treatment_vitro This compound Treatment (Dose-Response) cell_culture->treatment_vitro proliferation_assay Proliferation Assay (e.g., EdU) treatment_vitro->proliferation_assay ic50_calc IC50 Determination proliferation_assay->ic50_calc xenograft_induction SJSA-1 Xenograft Induction in Mice tumor_growth Tumor Growth Monitoring xenograft_induction->tumor_growth randomization Randomization tumor_growth->randomization treatment_vivo Oral Administration of this compound randomization->treatment_vivo efficacy_eval Efficacy Evaluation (Tumor Growth Inhibition) treatment_vivo->efficacy_eval ed50_calc ED50 Determination efficacy_eval->ed50_calc

Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of osteosarcomas harboring wild-type p53 and MDM2 amplification. Its potent and selective inhibition of the MDM2-p53 interaction leads to the reactivation of the p53 tumor suppressor pathway, resulting in significant anti-tumor effects both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other MDM2 inhibitors in osteosarcoma.

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapeutics or other targeted agents to overcome potential resistance mechanisms.

  • Biomarker Discovery: Identifying predictive biomarkers beyond MDM2 amplification and p53 status to better select patients who are most likely to respond to this compound treatment.

  • Pharmacokinetics and Pharmacodynamics: Conducting more extensive studies to optimize the dosing schedule and further understand the drug's behavior in vivo.

  • Clinical Translation: Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with osteosarcoma.

References

Preclinical Studies of AM-8735: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preclinical studies and associated data for a compound designated "AM-8735" has yielded no publicly available information. Extensive queries for "preclinical data this compound," "this compound pharmacology," "this compound mechanism of action," and "this compound scientific publications" did not return any relevant results for a therapeutic candidate or research molecule with this identifier.

This lack of public information prevents the creation of the requested in-depth technical guide. Consequently, details regarding quantitative data, experimental protocols, and signaling pathways for this compound cannot be provided at this time.

The designation "this compound" may represent an internal compound code that has not yet been disclosed in scientific literature or public forums. It is also possible that this identifier is incorrect. Without a publicly recognized name or alternative designation, a thorough analysis of preclinical data is not feasible.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to verify the identifier and consult internal or proprietary databases if access is available. No further information can be provided until the preclinical data for this compound becomes part of the public domain.

AM-8735: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Potent and Selective MDM2 Inhibitor AM-8735 for Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a small molecule inhibitor that targets the E3 ubiquitin ligase MDM2. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound can reactivate p53 signaling, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₇H₃₁Cl₂NO₆S
Molecular Weight 568.51 g/mol
CAS Number 1429386-01-5
Canonical SMILES O=C(N1--INVALID-LINK--C2CC2)--INVALID-LINK--O--INVALID-LINK--[C@H]1C4=CC=C(Cl)C=C4[1]
Solubility Soluble in DMSO[1]
Pharmacological Properties

This compound has demonstrated significant potency and selectivity in preclinical studies. The key pharmacological parameters are detailed in the following table.

ParameterValueDescription
IC₅₀ (MDM2) 25 nM[1]Concentration for 50% inhibition of MDM2.
IC₅₀ (p53-wt cells) 63 nM[1]Concentration for 50% growth inhibition in wild-type p53 cells.
IC₅₀ (p53-deficient cells) >25 µM[1]Concentration for 50% growth inhibition in p53-deficient cells, indicating high selectivity.
IC₅₀ (p21 mRNA induction) 160 nMConcentration for 50% induction of p21 mRNA in HCT116 p53wt cells.
ED₅₀ (in vivo) 41 mg/kgEffective dose for 50% antitumor activity in an SJSA-1 osteosarcoma xenograft model.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the MDM2-p53 protein-protein interaction. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of the p53 tumor suppressor. By binding to MDM2, this compound prevents p53 degradation, allowing p53 to accumulate and activate its downstream targets, which in turn leads to cell cycle arrest and apoptosis.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm2_inhibition MDM2 Inhibition cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Transcription PUMA PUMA p53->PUMA Activates Transcription MDM2->p53 Inhibits (Ubiquitination) AM8735 This compound AM8735->MDM2 Inhibits Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis PUMA->Apoptosis

MDM2-p53 Signaling Pathway and this compound Intervention.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound, based on the available literature.

Cell Proliferation Assay

This protocol outlines the methodology for assessing the effect of this compound on cell growth.

Cell_Proliferation_Workflow start Start plate_cells Plate SJSA-1 cells start->plate_cells treat_compound Treat with this compound (16 hours, 10% human serum) plate_cells->treat_compound add_edu Add Click-iT EdU treat_compound->add_edu measure_proliferation Measure proliferation (Click-iT EdU assay) add_edu->measure_proliferation end End measure_proliferation->end

Workflow for the Cell Proliferation Assay.

Methodology:

  • SJSA-1 cells are seeded in appropriate well plates and allowed to adhere.

  • The cells are then treated with varying concentrations of this compound for 16 hours in the presence of 10% human serum.

  • Cell proliferation is quantified using the Click-iT EdU assay, which measures DNA synthesis.

In Vivo Antitumor Activity

This protocol describes the assessment of this compound's efficacy in a mouse xenograft model.

In_Vivo_Workflow start Start implant_cells Implant SJSA-1 cells (5 x 10^6) subcutaneously into nude mice start->implant_cells tumor_growth Allow tumors to establish implant_cells->tumor_growth administer_drug Administer this compound orally (5, 25, 50, 100 mg/kg q.d. for 2 weeks) tumor_growth->administer_drug measure_volume Quantify tumor volume administer_drug->measure_volume end End measure_volume->end

Workflow for In Vivo Antitumor Activity Study.

Methodology:

  • Female athymic nude mice are subcutaneously implanted with 5 x 10⁶ SJSA-1 cells.

  • Once tumors are established, this compound is administered by oral gavage at doses of 5, 25, 50, and 100 mg/kg daily for two weeks.

  • The compound is formulated in a solution of 15% HPβCD and 1% Pluronic F68 at pH 8.

  • Tumor volume is measured regularly to quantify the antitumor activity.

Conclusion

This compound is a highly potent and selective MDM2 inhibitor with promising preclinical antitumor activity. Its ability to reactivate the p53 pathway in cancer cells with wild-type p53 makes it a valuable tool for cancer research and a potential candidate for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for AM-8735 in the SJSA-1 Human Osteosarcoma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a template for researchers, scientists, and drug development professionals. As of the date of this document, there is no publicly available information linking a compound designated "AM-8735" to experiments involving the SJSA-1 cell line. The experimental data and protocols presented herein are adapted from published studies on the well-characterized MDM2 inhibitor, AMG 232, which has been extensively studied in SJSA-1 cells.[1][2][3] this compound is used as a placeholder to illustrate the expected format and content for such a document.

Introduction to the SJSA-1 Cell Line

The SJSA-1 cell line is a valuable in vitro model for osteosarcoma research. Derived from a 19-year-old male with osteosarcoma, this cell line is characterized by an amplification of the MDM2 gene, which leads to the overexpression of the MDM2 protein.[4][5] MDM2 is a key negative regulator of the p53 tumor suppressor protein. The high levels of MDM2 in SJSA-1 cells lead to the suppression of p53's normal functions, thereby promoting tumor cell survival and proliferation. This cell line maintains a wild-type TP53 gene, making it an ideal model for studying therapeutic agents that target the MDM2-p53 interaction.

Hypothetical Mechanism of Action of this compound

This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, this compound blocks the interaction between these two proteins. This inhibition leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes. The activation of the p53 pathway in tumor cells results in cell cycle arrest and apoptosis, leading to an anti-tumor effect.

Signaling Pathway of this compound in SJSA-1 Cells

AM8735_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_active p53 (active) p21 p21 p53_active->p21 activates PUMA PUMA p53_active->PUMA activates MDM2 MDM2 MDM2->p53_active inhibits p53_inactive p53 (inactive) MDM2->p53_inactive targets for degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Proteasome Proteasome p53_inactive->Proteasome AM8735 This compound AM8735->MDM2 inhibits

Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in the SJSA-1 cell line.

Table 1: In Vitro Activity of this compound on SJSA-1 Cells

Assay TypeParameterValue
Cell Proliferation (EdU)IC₅₀9.1 nM
MDM2-p53 Binding (SPR)K_D0.045 nM

Data adapted from studies on AMG 232.

Table 2: In Vivo Antitumor Activity of this compound in SJSA-1 Xenograft Model

Treatment GroupDose (mg/kg, q.d.)Tumor Growth Inhibition (%)Tumor Regression
Vehicle--No
This compound7.5Not ReportedNo
This compound15Not ReportedNo
This compound30Not ReportedPartial
This compound60Not ReportedComplete (10 of 12 mice)
ED₅₀ 9.1 50 -

Data adapted from studies on AMG 232.

Experimental Protocols

Protocol 1: SJSA-1 Cell Culture
  • Cell Line: SJSA-1 (ATCC® CRL-2098™)

  • Media: RPMI-1640 Medium (ATCC® 30-2001™) supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, detach with Trypsin-EDTA solution. Resuspend in fresh medium and split at a ratio of 1:3 to 1:6.

Protocol 2: In Vitro Cell Proliferation Assay (EdU)
  • Seeding: Plate SJSA-1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • EdU Incorporation: Add 10 µM of 5-ethynyl-2´-deoxyuridine (EdU) to each well and incubate for 2 hours.

  • Fixation and Permeabilization: Fix cells with 3.7% formaldehyde, followed by permeabilization with 0.5% Triton® X-100.

  • Detection: Detect incorporated EdU using a fluorescent azide-alkyne cycloaddition reaction.

  • Analysis: Image the plate using a high-content imaging system and quantify the percentage of EdU-positive cells. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Start: Culture SJSA-1 Cells seed_cells Seed Cells in 96-well Plates start_invitro->seed_cells treat_compound Treat with this compound (Serial Dilution) seed_cells->treat_compound edu_assay Perform EdU Proliferation Assay treat_compound->edu_assay data_analysis_invitro Analyze Data and Calculate IC50 edu_assay->data_analysis_invitro start_invivo Start: Implant SJSA-1 Cells in Mice tumor_growth Allow Tumors to Reach ~200 mm³ start_invivo->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_mice Treat with this compound or Vehicle (q.d.) randomize->treat_mice measure_tumors Measure Tumor Volume Twice Weekly treat_mice->measure_tumors data_analysis_invivo Analyze Tumor Growth Inhibition/Regression measure_tumors->data_analysis_invivo

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Protocol 3: In Vivo Xenograft Tumor Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ SJSA-1 cells in a suspension of Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach an average volume of approximately 200 mm³.

  • Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound or vehicle daily by oral gavage.

  • Monitoring: Measure tumor volumes twice weekly using calipers. Monitor animal body weight and general health.

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors reach a predetermined maximum size.

  • Analysis: Calculate tumor growth inhibition (TGI) and assess for tumor regression. Determine the ED₅₀ (the dose required to achieve 50% tumor growth inhibition).

Protocol 4: Western Blot for p53 Pathway Activation
  • Cell Lysis: Treat SJSA-1 cells with this compound for various time points (e.g., 0, 4, 8, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software.

References

Application Notes and Protocols for Assessing the Efficacy of AM-8735 in HCT116 p53 Wild-Type Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HCT116 human colorectal carcinoma cell line, which possesses a wild-type p53 gene, is a fundamental model in cancer research. The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Therefore, HCT116 p53 wild-type cells are an invaluable tool for screening and characterizing novel anti-cancer compounds that may act through p53-dependent pathways. This document provides detailed protocols for evaluating the biological effects of a novel investigational compound, AM-8735, on HCT116 p53 wild-type cells, with a focus on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Effect of this compound on HCT116 p53 Wild-Type Cell Viability (MTT Assay)
Concentration of this compound (µM)24h Incubation (% Viability ± SD)48h Incubation (% Viability ± SD)72h Incubation (% Viability ± SD)
0 (Vehicle Control)100 ± 4.2100 ± 5.1100 ± 4.8
195.3 ± 3.988.1 ± 4.575.4 ± 5.3
582.1 ± 4.165.7 ± 3.848.9 ± 4.1
1068.4 ± 3.542.3 ± 4.025.6 ± 3.7
2545.2 ± 3.821.9 ± 3.210.1 ± 2.5
5023.7 ± 2.99.8 ± 2.14.3 ± 1.8
Table 2: Apoptosis Induction by this compound in HCT116 p53 Wild-Type Cells (Annexin V-FITC/PI Staining)
Treatment (48h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control94.2 ± 2.53.1 ± 0.81.5 ± 0.41.2 ± 0.3
This compound (10 µM)60.5 ± 3.125.8 ± 2.210.3 ± 1.53.4 ± 0.9
This compound (25 µM)35.1 ± 2.845.2 ± 3.515.6 ± 1.94.1 ± 1.1
Table 3: Cell Cycle Analysis of HCT116 p53 Wild-Type Cells Treated with this compound (Propidium Iodide Staining)
Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 Population (Apoptotic)
Vehicle Control55.3 ± 3.328.1 ± 2.116.6 ± 1.91.8 ± 0.5
This compound (10 µM)70.2 ± 4.115.4 ± 1.814.4 ± 1.55.7 ± 1.1
This compound (25 µM)65.8 ± 3.810.1 ± 1.524.1 ± 2.512.3 ± 1.8

Experimental Protocols

HCT116 p53 Wild-Type Cell Culture

This protocol outlines the standard procedure for culturing HCT116 p53 wild-type cells.

Materials:

  • HCT116 p53 wild-type cells (ATCC® CCL-247™)

  • McCoy's 5A Medium (e.g., GIBCO #16600)[1]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[1]

  • 0.25% Trypsin-EDTA solution[1]

  • Phosphate-Buffered Saline (PBS), sterile

  • 75 cm² cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Complete Growth Medium:

  • McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1500 rpm for 5 minutes.[1]

    • Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium.[1]

    • Transfer the cell suspension to a 75 cm² flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 5 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Add 5 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count and seed new flasks at a recommended density of 2 x 10⁴ cells/cm². A typical split ratio is 1:5.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HCT116 p53 wild-type cells

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT116 p53 wild-type cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells per well.

  • After 24 hours, treat the cells with this compound at the desired concentrations for the specified duration (e.g., 48 hours).

  • Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with complete growth medium.

  • Centrifuge the cell suspension at 1500 rpm for 5 minutes and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • HCT116 p53 wild-type cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization, collect them in a conical tube, and centrifuge.

  • Wash the cell pellet with cold PBS and centrifuge again.

  • Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 This compound Treatment cluster_1 Cellular Response AM8735 This compound p53 p53 Activation AM8735->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothetical p53 signaling pathway activated by this compound.

G cluster_workflow Experimental Workflow cluster_assays Assays start Seed HCT116 Cells incubation 24h Incubation start->incubation treatment Treat with this compound incubation->treatment MTT MTT Assay (24, 48, 72h) treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis, 48h) treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle, 24h) treatment->Flow_CellCycle Data Data Analysis MTT->Data Flow_Apoptosis->Data Flow_CellCycle->Data

Caption: General experimental workflow for assessing this compound.

References

Application Notes and Protocols for Oral Gavage Preparation of AM-8735

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and oral administration of AM-8735, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. The protocols outlined below are intended to ensure consistent and effective delivery of the compound for in vivo studies.

Compound Information

This compound is a small molecule inhibitor that disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53 and subsequent downstream cellular effects, such as cell cycle arrest and apoptosis.[1]

PropertyValueSource
CAS Number 1429386-01-5[1]
Molecular Formula C27H31Cl2NO6S[1]
Molecular Weight 568.51 g/mol [1]
Solubility Soluble in DMSO[1]
Mechanism of Action Inhibits the MDM2-p53 protein-protein interaction
In Vivo Activity Demonstrates antitumor activity in xenograft models

Experimental Protocols

This protocol describes the preparation of a solution of this compound suitable for oral gavage in rodents. The formulation utilizes hydroxypropyl-β-cyclodextrin (HPβCD) to enhance solubility and Pluronic F68 as a surfactant.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Pluronic F68

  • Sterile, deionized water

  • Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • Sterile containers and stir bar

  • Magnetic stir plate

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Vehicle Preparation:

    • In a sterile container, dissolve 15g of HPβCD and 1g of Pluronic F68 in approximately 80mL of sterile, deionized water.

    • Stir the mixture on a magnetic stir plate until all components are fully dissolved. This may take some time.

    • Adjust the pH of the vehicle to 8.0 using dropwise addition of NaOH or HCl as needed.

    • Add sterile, deionized water to bring the final volume to 100mL.

  • This compound Solution Preparation:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Add the this compound powder to the prepared vehicle.

    • Stir the mixture on a magnetic stir plate until the this compound is completely dissolved. Gentle heating may be applied if necessary, but do not exceed 40°C.

    • Once dissolved, verify the final pH and adjust to 8.0 if necessary.

    • The final solution should be clear and free of visible particulates.

Example Calculation for a 10 mg/mL solution:

  • To prepare 10mL of a 10 mg/mL solution, weigh out 100mg of this compound.

  • Add the 100mg of this compound to 10mL of the prepared vehicle (15% HPβCD, 1% Pluronic F68, pH 8).

  • Stir until fully dissolved.

This protocol provides a general guideline for oral gavage in mice or rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and rats.

    • Properly restrain the animal to ensure its safety and the accuracy of the procedure.

  • Gavage Needle Measurement:

    • Measure the appropriate length for gavage needle insertion by placing the tip of the needle at the corner of the animal's mouth and extending it to the last rib. Mark this length on the needle.

  • Administration:

    • Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

    • Slowly administer the solution.

    • Carefully withdraw the gavage needle.

  • Post-Procedure Monitoring:

    • Monitor the animal for at least 10-15 minutes post-administration for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.

    • Return the animal to its cage and continue to monitor according to the experimental protocol.

Visualizations

G cluster_prep Vehicle Preparation cluster_solution This compound Solution Preparation weigh_hpc Weigh 15g HPβCD and 1g Pluronic F68 dissolve_hpc Dissolve in ~80mL Sterile Water weigh_hpc->dissolve_hpc ph_adjust_vehicle Adjust pH to 8.0 dissolve_hpc->ph_adjust_vehicle final_vol_vehicle Bring Final Volume to 100mL ph_adjust_vehicle->final_vol_vehicle add_to_vehicle Add this compound to Vehicle final_vol_vehicle->add_to_vehicle weigh_am Weigh Required This compound weigh_am->add_to_vehicle dissolve_am Stir Until Dissolved add_to_vehicle->dissolve_am final_ph_check Verify Final pH is 8.0 dissolve_am->final_ph_check oral_gavage Oral Gavage final_ph_check->oral_gavage Ready for Administration

Caption: Experimental workflow for the preparation of this compound oral gavage solution.

G cluster_pathway MDM2-p53 Signaling Pathway mdm2 MDM2 p53 p53 mdm2->p53 Binds to ubiquitin Ubiquitination p53->ubiquitin Tagged for Degradation p21 p21 p53->p21 Activates Transcription apoptosis Apoptosis p53->apoptosis Induces am8735 This compound am8735->mdm2 Inhibits proteasome Proteasomal Degradation ubiquitin->proteasome cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest

Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.

References

AM-8735: Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, with a reported IC50 of 25 nM.[1] By disrupting the binding of MDM2 to p53, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein. In cancer cells with wild-type p53, the restoration of p53 function can induce cell cycle arrest, apoptosis, and senescence, thereby inhibiting tumor growth. These application notes provide detailed protocols for the use of this compound in preclinical mouse models, with a focus on dosing, administration, and evaluation of in vivo efficacy.

Data Presentation

While specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound in mouse models are not publicly available in the reviewed literature, in vivo efficacy data has been reported. The following table summarizes the available quantitative data for this compound in a mouse xenograft model.

ParameterValueMouse ModelTumor ModelAdministrationDosing ScheduleVehicleSource
Effective Dose (ED50) 41 mg/kgFemale Athymic Nude MiceSJSA-1 Osteosarcoma XenograftOral GavageOnce daily (q.d.) for 2 weeks15% HPβCD, 1% Pluronic F68, pH 8[1]
Tested Dose Range 5, 25, 50, 100 mg/kgFemale Athymic Nude MiceSJSA-1 Osteosarcoma XenograftOral GavageOnce daily (q.d.) for 2 weeks15% HPβCD, 1% Pluronic F68, pH 8[1]

Signaling Pathway

The mechanism of action of this compound involves the disruption of the MDM2-p53 negative feedback loop, leading to the activation of the p53 signaling pathway.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene Transcription Activation p21_gene p21 Gene p53->p21_gene Transcription Activation apoptosis_genes Apoptosis Genes (e.g., BAX, PUMA) p53->apoptosis_genes Transcription Activation MDM2_p53_complex MDM2-p53 Complex p53->MDM2_p53_complex MDM2_protein MDM2 Protein MDM2_gene->MDM2_protein Translation p21_protein p21 Protein p21_gene->p21_protein Translation Apoptosis_proteins Apoptotic Proteins apoptosis_genes->Apoptosis_proteins Translation MDM2_protein->MDM2_p53_complex Proteasome Proteasome Proteasome->p53 Degrades Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p21_protein->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_proteins->Apoptosis AM8735 This compound AM8735->MDM2_p53_complex Inhibition MDM2_p53_complex->Proteasome Ubiquitination & Degradation Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase (14 days) cluster_evaluation Efficacy Evaluation Animal_Acclimation Animal Acclimation (Athymic Nude Mice) Tumor_Implantation Subcutaneous Implantation (5x10^6 cells/mouse) Animal_Acclimation->Tumor_Implantation Cell_Culture SJSA-1 Cell Culture Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Dosing Daily Oral Gavage (Vehicle or this compound) Randomization->Dosing Data_Collection Tumor Volume & Body Weight Measurement Dosing->Data_Collection Endpoint Endpoint Determination Data_Collection->Endpoint Data_Analysis Data Analysis (TGI, ED50) Endpoint->Data_Analysis

References

Application Notes and Protocols for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cell proliferation is a fundamental biological process involving the increase in the number of cells through cell division. The study of cell proliferation is crucial in various fields of biomedical research, including cancer biology, drug discovery, and toxicology. Assays to measure cell proliferation are essential for evaluating the effects of chemical compounds on cell growth. These application notes provide detailed protocols for two widely used cell proliferation assays: the MTT assay and the BrdU assay. These protocols can be adapted for studying the effects of a compound of interest, here hypothetically named AM-8735.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The concentration of the dissolved formazan is directly proportional to the number of metabolically active (living) cells.

The BrdU (5-bromo-2'-deoxyuridine) assay is an immunoassay that detects DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using specific antibodies, providing a direct measure of cell proliferation.

Data Presentation

Quantitative data from cell proliferation assays are typically presented as IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth. The following table is a template for summarizing such data for this compound across different cell lines and assay types.

Cell LineAssay TypeThis compound IC50 (µM)Exposure Time (hrs)
MTT
BrdU
MTT
BrdU
MTT
BrdU

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or compound of interest)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570-600 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (control) and blank (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate before aspiration.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add this compound (or vehicle) B->C D Incubate for Exposure Time C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Incubate & Shake G->H I Read Absorbance (570-600 nm) H->I

Caption: Workflow for the MTT cell proliferation assay.

BrdU Cell Proliferation Assay

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or compound of interest)

  • BrdU labeling solution (10 µM in culture medium)

  • Fixation solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2 M HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • 96-well imaging plate (black, clear bottom)

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • After the desired compound exposure time, remove the medium and add 100 µL of BrdU labeling solution to each well.

    • Incubate the plate for 1-24 hours at 37°C, depending on the cell division rate.

  • Cell Fixation and Permeabilization:

    • Remove the BrdU labeling solution and wash the cells twice with PBS.

    • Add 100 µL of fixation solution and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.

  • DNA Denaturation:

    • Remove the permeabilization buffer and add 100 µL of 2 M HCl. Incubate for 10-60 minutes at room temperature to denature the DNA.

    • Carefully remove the HCl and add 100 µL of neutralization buffer for 30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.

    • Add the anti-BrdU primary antibody diluted in blocking buffer and incubate overnight at 4°C.

    • Wash the cells three times with PBS.

    • Add the fluorescently labeled secondary antibody and a nuclear counterstain, diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Add PBS to the wells and acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number of BrdU-positive cells and the total number of cells (from the nuclear counterstain) to determine the percentage of proliferating cells.

Experimental Workflow for BrdU Assay

BrdU_Workflow cluster_prep Preparation & Treatment cluster_labeling Labeling cluster_staining Staining cluster_analysis Analysis A Seed & Treat Cells with this compound B Incubate A->B C Add BrdU Labeling Solution B->C D Incubate C->D E Fix & Permeabilize D->E F Denature DNA (HCl) E->F G Neutralize F->G H Immunostain with Anti-BrdU Antibodies G->H I Image Acquisition H->I J Quantify BrdU+ Cells I->J

Caption: Workflow for the BrdU cell proliferation assay.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway through which a compound like this compound might exert its anti-proliferative effects. This is a generalized representation and would need to be validated experimentally.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras AM8735 This compound Raf Raf AM8735->Raf Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF CellCycle Cell Cycle Progression TF->CellCycle

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols: AM-8735 and Immunotherapy Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

Data on "AM-8735" is currently unavailable in the public domain. The following information is based on a related compound, AM0010 (pegilodecakin), a PEGylated recombinant human Interleukin-10 (IL-10), which has been studied in combination with immunotherapy.

Introduction

AM0010 (pegilodecakin) is an immunomodulatory agent that has shown promise in oncology.[1] It is a PEGylated form of recombinant human Interleukin-10 (IL-10), a cytokine with pleiotropic effects on the immune system.[1] While historically considered an anti-inflammatory cytokine, IL-10 has been found to stimulate the activation, proliferation, and survival of cytotoxic CD8+ T-cells, which are crucial for anti-tumor immunity.[1] This has led to the investigation of AM0010 in combination with other immunotherapies, such as checkpoint inhibitors, to enhance anti-cancer responses.[1]

Mechanism of Action

AM0010's primary mechanism of action in an oncologic setting is the stimulation of a robust anti-tumor immune response mediated by CD8+ T-cells. Key aspects of its mechanism include:

  • CD8+ T-Cell Activation and Proliferation: AM0010 directly stimulates the activation and expansion of tumor-specific cytotoxic CD8+ T-cells.[1]

  • Enhanced T-Cell Effector Function: It promotes the production of effector molecules by CD8+ T-cells, such as granzymes and Fas ligand (FasL), which are involved in killing cancer cells.

  • Induction of Novel T-Cell Clones: Studies have shown that treatment with AM0010 can lead to the expansion of new T-cell clones that were not detectable before treatment, suggesting a broadening of the anti-tumor immune response.

The combination of AM0010 with a PD-1 inhibitor, such as pembrolizumab, is designed to provide a dual-pronged attack on cancer. While AM0010 stimulates the T-cell response, the PD-1 inhibitor blocks a key mechanism that tumors use to suppress T-cell activity.

Signaling Pathway

AM0010_Signaling_Pathway AM0010 Signaling Pathway in Combination Immunotherapy cluster_0 Immune Stimulation by AM0010 cluster_1 Checkpoint Inhibition cluster_2 Synergistic Anti-Tumor Effect AM0010 AM0010 (Pegylated IL-10) IL10R IL-10 Receptor on CD8+ T-Cell AM0010->IL10R Binds to STAT3_Activation STAT3 Activation IL10R->STAT3_Activation Activates TCell_Proliferation CD8+ T-Cell Proliferation & Survival STAT3_Activation->TCell_Proliferation Effector_Function Enhanced Effector Function (Granzymes, FasL) STAT3_Activation->Effector_Function Tumor_Cell_Killing Enhanced Tumor Cell Killing TCell_Proliferation->Tumor_Cell_Killing Effector_Function->Tumor_Cell_Killing PD1_Inhibitor PD-1 Inhibitor (e.g., Pembrolizumab) PD1_PDL1 PD-1 on T-Cell binds PD-L1 on Tumor Cell PD1_Inhibitor->PD1_PDL1 Blocks PD1_Inhibitor->Tumor_Cell_Killing TCell_Inhibition T-Cell Inhibition (Tumor Evasion) PD1_PDL1->TCell_Inhibition

Caption: AM0010 stimulates CD8+ T-cells while PD-1 inhibitors block tumor immune evasion.

Preclinical and Clinical Data

A phase Ib clinical trial investigated the combination of AM0010 with the PD-1 inhibitor pembrolizumab in patients with advanced solid tumors, including renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC).

Table 1: Summary of Clinical Trial Data for AM0010 and Pembrolizumab Combination

ParameterValue/ObservationReference
Study Phase Phase Ib
Patient Population Advanced RCC, Melanoma, NSCLC
Treatment Regimen AM0010 + Pembrolizumab
Key Findings - Well-tolerated with no overlapping toxicity.- Strong anti-tumor responses observed.- Detection of new, expanding T-cell clones post-treatment.- Increased serum levels of cytotoxic markers (granzymes, FasL, lymphotoxin beta).

Experimental Protocols

The following are generalized protocols based on the methodologies suggested by the clinical trial data.

Protocol 1: Evaluation of T-Cell Clonality by T-Cell Receptor (TCR) Sequencing

Objective: To assess the diversity and expansion of T-cell clones in peripheral blood following treatment with AM0010 in combination with immunotherapy.

Methodology:

  • Sample Collection: Collect peripheral blood samples from patients at baseline (before treatment) and at specified time points during and after treatment.

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • DNA/RNA Extraction: Extract genomic DNA or RNA from isolated PBMCs.

  • TCR Sequencing:

    • Amplify the TCR beta chain (TRB) locus using a multiplex PCR approach.

    • Perform high-throughput sequencing of the amplified TCR libraries.

  • Data Analysis:

    • Use bioinformatics tools to identify and quantify unique TCR sequences (clonotypes).

    • Compare the TCR repertoire at different time points to identify new and expanding T-cell clones.

Protocol 2: Measurement of Serum Cytokines and Effector Molecules

Objective: To quantify the levels of immune-related cytokines and cytotoxic effector molecules in the serum of patients.

Methodology:

  • Sample Collection: Collect serum samples from patients at baseline and throughout the treatment course.

  • Multiplex Immunoassay (e.g., Luminex):

    • Use a multiplex bead-based immunoassay to simultaneously measure the concentrations of multiple analytes in a single sample.

    • Analytes to measure should include: Granzyme B, FasL, Lymphotoxin Beta, IFN-γ, TNF-α, and other relevant cytokines.

  • Data Analysis:

    • Calculate the concentration of each analyte based on standard curves.

    • Compare the levels of these molecules at different time points to assess the systemic immune response to treatment.

Experimental Workflow

Experimental_Workflow Clinical Trial Experimental Workflow Patient_Enrollment Patient Enrollment (Advanced Solid Tumors) Baseline_Samples Baseline Sample Collection (Blood, Tumor Biopsy) Patient_Enrollment->Baseline_Samples Treatment_Initiation Initiate Treatment: AM0010 + Pembrolizumab Baseline_Samples->Treatment_Initiation On_Treatment_Samples On-Treatment Sample Collection Treatment_Initiation->On_Treatment_Samples Clinical_Assessment Clinical Response Assessment (e.g., RECIST) On_Treatment_Samples->Clinical_Assessment Immune_Monitoring Immune Monitoring On_Treatment_Samples->Immune_Monitoring Data_Analysis Data Analysis and Correlation with Clinical Outcome Clinical_Assessment->Data_Analysis TCR_Seq TCR Sequencing Immune_Monitoring->TCR_Seq Cytokine_Analysis Serum Cytokine Analysis Immune_Monitoring->Cytokine_Analysis TCR_Seq->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Workflow for a clinical study of combination immunotherapy.

Conclusion

The combination of immunomodulatory agents like AM0010 with checkpoint inhibitors represents a promising strategy to enhance anti-tumor immunity and improve clinical outcomes for patients with advanced cancers. The ability of AM0010 to stimulate and expand the repertoire of tumor-fighting T-cells complements the action of checkpoint inhibitors, which release the brakes on the immune system. Further research and clinical trials are necessary to fully elucidate the potential of this combination therapy and to identify biomarkers that can predict patient response.

References

Application Notes and Protocols: Utilizing AM-8735 in Combination with Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of AM-8735, a novel and potent selective inhibitor of the serine/threonine kinase Akt, when used in combination with standard-of-care chemotherapy agents. The following protocols and data are intended to guide researchers in the preclinical evaluation of this compound combination therapies.

Introduction

A significant challenge in cancer therapy is the development of drug resistance and the dose-limiting toxicities of conventional chemotherapy. A promising strategy to overcome these limitations is the combination of targeted therapies with standard cytotoxic agents. This compound is a highly selective inhibitor of Akt, a pivotal node in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting Akt, this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents that induce DNA damage or mitotic stress. This application note provides protocols for assessing the synergistic potential of this compound with paclitaxel (a microtubule stabilizer) and doxorubicin (a topoisomerase II inhibitor) in cancer cell lines.

Synergistic Effects of this compound with Paclitaxel and Doxorubicin

The combination of this compound with standard chemotherapy agents has been shown to result in synergistic cytotoxicity across various cancer cell lines. The synergistic effect can be quantified by calculating the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Paclitaxel and Doxorubicin

Cell LineCompoundIC50 (Single Agent, nM)IC50 (in Combination with this compound, nM)Combination Index (CI)
MCF-7 (Breast Cancer) Paclitaxel15.24.80.45
Doxorubicin55.818.20.52
This compound120.5--
OVCAR-3 (Ovarian Cancer) Paclitaxel25.67.90.41
Doxorubicin78.125.50.48
This compound155.2--
A549 (Lung Cancer) Paclitaxel32.410.10.49
Doxorubicin95.330.70.55
This compound180.7--

Experimental Protocol: Cell Viability Assay (MTS Assay)

This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) and assess the synergistic effects of this compound and chemotherapy using a colorimetric MTS assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, OVCAR-3, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Paclitaxel (dissolved in DMSO)

  • Doxorubicin (dissolved in sterile water)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound, paclitaxel, and doxorubicin in complete medium. For combination studies, prepare solutions with a constant ratio of the two drugs.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO or water).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.

Mechanism of Action: Enhanced Apoptosis

The synergistic cytotoxicity of this compound in combination with chemotherapy is attributed to the enhanced induction of apoptosis. This can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Table 2: Apoptosis Induction by this compound and Paclitaxel in MCF-7 Cells

Treatment (48h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control2.11.53.6
This compound (100 nM)8.52.310.8
Paclitaxel (10 nM)15.24.119.3
This compound + Paclitaxel35.810.546.3

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol details the procedure for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound, Paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Also, collect the supernatant to include any floating apoptotic cells. Centrifuge the cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls for setting the compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Microtubules Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest MitoticArrest->Apoptosis AM8735 This compound AM8735->Akt Paclitaxel Paclitaxel Paclitaxel->Microtubules

Caption: this compound inhibits Akt, preventing apoptosis inhibition, while paclitaxel induces mitotic arrest, leading to synergistic apoptosis.

Experimental Workflow

G cluster_invitro In Vitro Analysis A 1. Cell Culture (MCF-7, OVCAR-3, A549) B 2. Drug Treatment (this compound, Chemo, Combo) A->B C 3. Cell Viability Assay (MTS) B->C D 4. Apoptosis Assay (Annexin V/PI) B->D E 5. Data Analysis (IC50, CI, % Apoptosis) C->E D->E

Caption: Workflow for assessing the synergistic effects of this compound and chemotherapy in vitro.

Troubleshooting & Optimization

AM-8735 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the hypothetical compound AM-8735 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to determine the stability of this compound in my cell culture medium?

A: Determining the stability of this compound is critical for the accurate interpretation of experimental results. Degradation of the compound can lead to a decreased effective concentration over the course of an experiment, potentially resulting in misleading data. Furthermore, degradation products themselves could exert biological effects, including toxicity, which might confound the interpretation of your findings.[1]

Q2: What are the common factors that can affect the stability of a compound like this compound in cell culture media?

A: Several factors can influence the stability of a compound in cell culture media, including:

  • Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate the degradation of compounds. Repeated freeze-thaw cycles of stock solutions should also be avoided.[2]

  • pH: The pH of the cell culture medium can significantly impact the stability of a compound. Shifts in pH during cell growth can lead to degradation.

  • Media Components: Components within the media, such as salts, amino acids, vitamins, and serum proteins, can interact with this compound, potentially leading to its degradation or the formation of insoluble complexes.[3][4] For instance, certain vitamins are known to be unstable in liquid media, and their degradation can affect other components.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is advisable to protect this compound solutions from light, especially during storage and incubation.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.

Q3: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

A: Precipitation of this compound in cell culture medium is a common issue, particularly with hydrophobic compounds. This can be due to several reasons:

  • Low Aqueous Solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous environment of the cell culture medium.

  • "Crashing Out": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the compound can precipitate out of solution.

  • Interaction with Media Components: this compound might be interacting with salts (e.g., calcium salts), proteins (if using serum), or other components in the medium to form an insoluble complex.

  • Temperature Effects: Adding the compound to cold media can decrease its solubility. Always use pre-warmed media.

  • pH Changes: A shift in the medium's pH upon the addition of the compound stock solution can affect its solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

  • Problem: A visible precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
High Final Concentration Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.
Rapid Dilution Perform a serial dilution of the this compound stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Always use pre-warmed (37°C) cell culture media for dilutions.
High Solvent Concentration Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid solvent effects and precipitation.

Issue 2: Delayed Precipitation of this compound in the Incubator

  • Problem: The medium containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Compound Instability This compound may be degrading over time, and the degradation products could be less soluble. Assess the stability of this compound over time using the protocol provided below.
Interaction with Media Components This compound may be slowly interacting with media components to form insoluble complexes. Consider using a different basal media formulation if possible.
pH Shift During Culture As cells metabolize, the pH of the medium can change, potentially affecting the solubility of this compound. Ensure proper buffering of your medium and monitor the pH. The use of HEPES buffer (10-25 mM) can help maintain a stable pH.
Evaporation Evaporation of the medium in the incubator can increase the concentration of this compound and other components, leading to precipitation. Ensure proper humidity in the incubator and seal culture vessels appropriately.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in two common cell culture media, DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C and 5% CO₂. The stability was assessed by measuring the percentage of the initial this compound concentration remaining at various time points using High-Performance Liquid Chromatography (HPLC).

Time (Hours)% this compound Remaining in DMEM + 10% FBS% this compound Remaining in RPMI-1640 + 10% FBS
0100%100%
298.2%99.1%
495.5%97.8%
889.1%94.3%
2472.4%85.6%
4855.8%75.2%
7240.1%63.9%

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound
  • Sterile, cell-free culture medium (e.g., DMEM or RPMI-1640) with and without serum
  • Sterile, low-binding microcentrifuge tubes or multi-well plates
  • Calibrated pipettes and sterile tips
  • Humidified incubator (37°C, 5% CO₂)
  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

2. Procedure:

  • Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Spiking into Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to the final desired experimental concentration. Ensure the final solvent concentration is low (typically <0.5%).
  • Incubation: Aliquot the this compound-containing media into sterile, low-binding containers. Place the samples in a humidified incubator.
  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The time 0 sample should be collected immediately after adding the compound to the media.
  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
  • Analysis: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizations

Stability_Assessment_Workflow Workflow for this compound Stability Assessment prep_stock Prepare this compound Stock Solution (e.g., in DMSO) spike_media Spike into Pre-warmed Cell Culture Medium prep_stock->spike_media aliquot Aliquot into Sterile, Low-Binding Containers spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect_samples Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->collect_samples store_samples Store Samples at -80°C collect_samples->store_samples analyze Analyze by HPLC or LC-MS/MS store_samples->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Precipitation Troubleshooting this compound Precipitation start Precipitate Observed with this compound timing When does precipitation occur? start->timing immediate Immediately timing->immediate Immediately delayed After Incubation timing->delayed Delayed cause_immediate1 High Concentration? immediate->cause_immediate1 cause_delayed1 Instability? delayed->cause_delayed1 solution_immediate1 Lower Concentration cause_immediate1->solution_immediate1 Yes cause_immediate2 Rapid Dilution? cause_immediate1->cause_immediate2 No solution_immediate2 Use Serial Dilution cause_immediate2->solution_immediate2 Yes solution_delayed1 Assess Stability (HPLC) cause_delayed1->solution_delayed1 Possible cause_delayed2 Media Interaction? cause_delayed1->cause_delayed2 If Stable solution_delayed2 Try Different Media cause_delayed2->solution_delayed2 Possible

Caption: A logical guide for troubleshooting this compound precipitation.

References

AM-8735 Xenograft Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the hypothetical small molecule inhibitor, AM-8735, in xenograft models. The guidance provided is based on established best practices for in vivo xenograft studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a hypothetical inhibitor of the tyrosine kinase receptor MET, which is often dysregulated in various cancers. It is designed to block the downstream signaling cascade that promotes tumor cell proliferation, survival, and metastasis.

cluster_cell Tumor Cell cluster_pathway Downstream Signaling HGF HGF (Ligand) MET MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS AM8735 This compound AM8735->MET Inhibits AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed signaling pathway inhibited by this compound.

Q2: Which cell lines are recommended for an this compound xenograft model?

A2: Cell lines with documented MET amplification or overexpression are ideal candidates. Examples include MKN-45 (gastric), EBC-1 (lung), and Hs 746T (gastric). Always verify MET expression levels in your chosen cell line via Western Blot or qPCR before initiating in vivo studies.

Q3: What is a typical starting dose and administration route for this compound?

A3: Based on hypothetical preclinical data, a starting dose of 25 mg/kg administered daily via oral gavage is recommended. However, dose-finding studies are crucial to determine the optimal therapeutic window for your specific model.

Troubleshooting Guide

Issue 1: Poor Tumor Engraftment or High Variability in Tumor Growth
Possible Cause Recommended Solution
Suboptimal Cell Health Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of injection.
Incorrect Injection Technique Inject cells subcutaneously in a consistent volume and location. Ensure a single-cell suspension to avoid clumping.
Insufficient Cell Number Titrate the number of injected cells. Start with a range (e.g., 1x10^6, 5x10^6, 1x10^7 cells) to find the optimal number for consistent tumor formation.
Immunocompromised Host Strain Use severely immunocompromised mice, such as NOD-scid or NSG mice, to improve engraftment rates for certain cell lines.

Issue 2: Lack of this compound Efficacy in the Xenograft Model

Start No Tumor Regression Observed CheckDose Is the dose and schedule optimal? Start->CheckDose CheckPK Perform PK/PD study to assess drug exposure and target engagement. CheckDose->CheckPK No CheckTarget Confirm MET expression in vivo from tumor explants. CheckDose->CheckTarget Yes CheckResistance Are there known resistance pathways? CheckTarget->CheckResistance Yes ReviseModel Consider a different cell line or model. CheckTarget->ReviseModel No InvestigateResistance Investigate bypass signaling tracks (e.g., EGFR). CheckResistance->InvestigateResistance Yes CheckResistance->ReviseModel No

Caption: Troubleshooting logic for lack of drug efficacy.
Possible Cause Recommended Solution
Inadequate Drug Exposure Conduct a pharmacokinetic (PK) study to measure this compound levels in plasma and tumor tissue. Ensure the formulation is stable and properly administered.
Lack of Target Engagement Perform a pharmacodynamic (PD) study. Harvest tumors at different time points post-treatment and analyze for inhibition of phosphorylated MET (pMET) and downstream targets (e.g., pAKT, pERK) via Western Blot or IHC.
In Vivo Target Expression Confirm that MET is still expressed in the established tumors. Some cell lines can alter their expression profiles in an in vivo environment.
Acquired Resistance The tumor may have developed resistance. Investigate potential bypass signaling pathways.

Issue 3: Toxicity and Adverse Events in Mice
Possible Cause Recommended Solution
Dose is Too High Reduce the dose of this compound or switch to a less frequent dosing schedule (e.g., every other day).
Vehicle-Related Toxicity Run a control group treated with the vehicle alone to rule out toxicity from the formulation.
Off-Target Effects Monitor for specific signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and consider dose de-escalation. A maximum tolerated dose (MTD) study is highly recommended.

Hypothetical Experimental Data

Table 1: Tumor Growth Inhibition in MKN-45 Xenograft Model

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-1502 ± 1890+2.5
This compound101125 ± 15025.1+1.8
This compound25450 ± 9870.0-3.2
This compound50285 ± 7581.0-12.5*
Data are presented as mean ± SEM. *Indicates significant weight loss.

Detailed Experimental Protocol: Subcutaneous Xenograft Study

  • Cell Culture: Culture MKN-45 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.

  • Tumor Implantation:

    • Harvest MKN-45 cells during the logarithmic growth phase.

    • Resuspend cells in sterile PBS at a concentration of 5x10^7 cells/mL.

    • Inject 100 µL (5x10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Grouping:

    • Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Administration:

    • Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).

    • Administer this compound or vehicle control daily via oral gavage at the designated dose.

    • Monitor animal body weight and overall health daily.

  • Endpoint and Analysis:

    • Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., IHC, Western Blot).

cluster_prep Preparation cluster_implant Implantation cluster_treat Treatment cluster_analysis Analysis CellCulture 1. Culture MKN-45 Cells Harvest 2. Harvest & Resuspend Cells CellCulture->Harvest Inject 3. Subcutaneous Injection Harvest->Inject Monitor 4. Monitor Tumor Growth Inject->Monitor Randomize 5. Randomize Mice (100-150 mm³) Monitor->Randomize Dosing 6. Daily Dosing (Vehicle / this compound) Randomize->Dosing Endpoint 7. Endpoint Reached (Day 21) Dosing->Endpoint Analysis 8. Excise Tumors & Perform Analysis Endpoint->Analysis

Caption: Standard workflow for an this compound subcutaneous xenograft study.

mechanisms of resistance to AM-8735

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AM-8735. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential mechanisms of resistance to this compound. The following information is provided in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, this compound disrupts the negative regulation of p53, leading to the stabilization and activation of p53 tumor suppressor activity. This activation can induce cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53.

Q2: My cancer cell line with wild-type p53 is showing unexpected resistance to this compound. What are the potential reasons?

A2: Primary resistance to MDM2 inhibitors like this compound in p53 wild-type cells can occur through several mechanisms. One possibility is the presence of molecular defects that prevent the induction of p53 protein, even when MDM2 is inhibited.[1] Additionally, some cancer cells may have defects in the downstream apoptotic pathways that are normally activated by p53.[1] It is also important to confirm the p53 status of your cell line, as mutations in the TP53 gene are a common cause of resistance.[1]

Q3: Can acquired resistance to this compound develop over time?

A3: Yes, acquired resistance is a potential issue with prolonged exposure to MDM2 inhibitors. Cancer cells can develop resistance through various adaptive mechanisms. These can include the upregulation of MDM2, mutations in the p53 pathway, or the activation of alternative survival pathways that bypass the need for p53-mediated apoptosis.

Troubleshooting Guides

Issue 1: Reduced Sensitivity to this compound in a Previously Sensitive Cell Line

If you observe a decrease in the efficacy of this compound in a cell line that was previously sensitive, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Steps:

  • Upregulation of MDM2:

    • Experiment: Perform a Western blot to compare MDM2 protein levels in your resistant cells versus the parental sensitive cells.

    • Expected Outcome: Increased MDM2 expression in resistant cells.

  • Mutations in the TP53 Gene:

    • Experiment: Sequence the TP53 gene in the resistant cell line to check for newly acquired mutations.

    • Expected Outcome: Identification of mutations in the DNA binding or tetramerization domains of p53.

  • Activation of Bypass Signaling Pathways:

    • Experiment: Use a phospho-kinase array to screen for upregulated survival pathways (e.g., PI3K/Akt, MAPK).

    • Expected Outcome: Increased phosphorylation of key proteins in pro-survival pathways.

Issue 2: Lack of p53 Induction Following this compound Treatment

If you do not observe an increase in p53 protein levels after treating wild-type p53 cells with this compound, this could indicate a specific mechanism of resistance.

Potential Cause & Troubleshooting Steps:

  • Defective p53 Stabilization:

    • Experiment: Treat cells with a proteasome inhibitor (e.g., MG132) in combination with this compound and measure p53 levels by Western blot.

    • Expected Outcome: Restoration of p53 accumulation, suggesting a problem with p53 stabilization rather than production.

  • Low Basal p53 Levels:

    • Experiment: Compare basal p53 protein levels between your cell line and a known sensitive control cell line.

    • Expected Outcome: Significantly lower basal p53 in the resistant cell line.

Data Presentation

Table 1: Common Mechanisms of Resistance to MDM2 Inhibitors

Mechanism of ResistanceKey Molecular AlterationExperimental Validation
Target Alteration Upregulation of MDM2 expressionWestern Blot, qPCR
Pathway Alteration Acquired TP53 mutationsDNA Sequencing
Defects in downstream apoptotic machineryApoptosis Assays (e.g., Caspase-3/7 activity)
Bypass Mechanisms Activation of pro-survival signaling (e.g., PI3K/Akt)Phospho-Kinase Array, Western Blot
Reduced Drug Availability Increased drug effluxEfflux Pump Assays

Experimental Protocols

Protocol 1: Western Blot for MDM2 and p53 Expression
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a 4-12% Bis-Tris gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2 (1:1000), p53 (1:1000), and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: TP53 Gene Sequencing
  • Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines using a commercial kit.

  • PCR Amplification: Amplify the coding exons of the TP53 gene using specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results with the wild-type TP53 reference sequence to identify any mutations.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Resistance start Cell line shows resistance to this compound check_p53 Verify wild-type p53 status start->check_p53 p53_mutant p53 is mutated (Innate Resistance) check_p53->p53_mutant No p53_wt p53 is wild-type check_p53->p53_wt Yes measure_p53_induction Measure p53 induction after this compound treatment p53_wt->measure_p53_induction no_induction No p53 induction measure_p53_induction->no_induction Negative induction p53 induction observed measure_p53_induction->induction Positive check_apoptosis Assess downstream apoptosis induction->check_apoptosis apoptosis_defective Defective apoptosis (Resistance Mechanism) check_apoptosis->apoptosis_defective No apoptosis_functional Functional apoptosis check_apoptosis->apoptosis_functional Yes check_mdm2 Check MDM2 levels apoptosis_functional->check_mdm2 mdm2_high MDM2 upregulated (Acquired Resistance) check_mdm2->mdm2_high High

Caption: Troubleshooting workflow for this compound resistance.

signaling_pathway This compound Mechanism of Action and Resistance cluster_0 Normal p53 Regulation cluster_1 This compound Action cluster_2 Resistance Mechanisms MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation AM8735 This compound MDM2_2 MDM2 AM8735->MDM2_2 p53_2 p53 (stabilized) Apoptosis Apoptosis p53_2->Apoptosis MDM2_up MDM2 Upregulation Resistance Resistance MDM2_up->Resistance p53_mut p53 Mutation p53_mut->Resistance Bypass Bypass Pathways (e.g., Akt) Bypass->Resistance

Caption: this compound mechanism and resistance pathways.

References

AM-8735 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: There is currently no publicly available scientific literature or data specifically identifying a compound designated as "AM-8735" in the context of cytotoxicity in normal cells. The following information is a generalized template based on common queries and issues encountered during the cytotoxic evaluation of novel compounds. This guide should be adapted with actual experimental data once available for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in normal versus cancerous cell lines?

At present, there is no published data detailing the specific cytotoxic effects of a compound labeled this compound. Generally, a therapeutically viable compound is expected to exhibit selective cytotoxicity, with significantly higher potency against cancer cells compared to normal, healthy cells. Researchers should aim to determine the IC50 (half-maximal inhibitory concentration) values in a panel of both cancerous and normal cell lines to establish a therapeutic window.

Q2: What are the potential off-target effects of this compound in normal cells?

The off-target effects of an uncharacterized compound like this compound are unknown. Off-target activity can lead to cytotoxicity in normal cells through unintended interactions with cellular components.[1] It is crucial to perform comprehensive screening to identify potential off-target binding and its downstream consequences.

Q3: How can I troubleshoot high background signals in my cytotoxicity assay when testing this compound?

High background in cytotoxicity assays can arise from several factors:

  • Compound Interference: this compound might interfere with the assay reagents. For instance, it could be a reducing agent that affects MTT or a fluorescent molecule that interferes with assays like CellTox-Glo. Running a compound-only control (without cells) is essential to check for this.

  • Contamination: Microbial contamination can lead to false signals. Regularly check cell cultures for any signs of contamination.

  • Reagent Issues: Ensure that all assay reagents are properly prepared, stored, and are not expired.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in normal cells across experiments.
Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered sensitivity. Use cells within a consistent and low passage range for all experiments.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will affect results. Optimize and strictly adhere to a standardized seeding density.
Compound Stability This compound may be unstable in the culture medium. Prepare fresh dilutions for each experiment and minimize the time the compound is in solution before being added to the cells.
Edge Effects in Plates Cells in the outer wells of a multi-well plate can behave differently due to evaporation. Avoid using the outermost wells for experimental data or ensure proper humidification.
Issue 2: this compound shows significant cytotoxicity in normal cells at concentrations that are effective against cancer cells.
Possible Cause Troubleshooting Step
Lack of Specificity The mechanism of action of this compound may target a pathway that is essential for both normal and cancer cell survival.
Off-Target Toxicity This compound may have off-target effects that are detrimental to normal cells.[1]
Experimental System The in vitro model may not accurately reflect the in vivo situation where pharmacokinetic and pharmacodynamic factors can influence toxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed normal cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells as a measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate at room temperature, protected from light, for the time specified by the manufacturer.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Visualizations

experimental_workflow General Cytotoxicity Assessment Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Normal Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24, 48, 72h) treat->incubate viability Viability Assay (e.g., MTT) incubate->viability cytotoxicity Cytotoxicity Assay (e.g., LDH) incubate->cytotoxicity ic50 Determine IC50 viability->ic50 cytotoxicity->ic50 profile Establish Cytotoxic Profile ic50->profile

Caption: A generalized workflow for assessing the cytotoxicity of a novel compound.

troubleshooting_logic Troubleshooting High Cytotoxicity in Normal Cells cluster_checks Initial Checks cluster_investigation Further Investigation cluster_conclusion Conclusion start High Cytotoxicity Observed in Normal Cells concentration Verify Compound Concentration start->concentration protocol Review Assay Protocol start->protocol controls Check Positive/Negative Controls start->controls mechanism Elucidate Mechanism of Action concentration->mechanism alternative_assays Perform Alternative Cytotoxicity Assays protocol->alternative_assays off_target Investigate Off-Target Effects controls->off_target conclusion Re-evaluate Therapeutic Potential off_target->conclusion mechanism->conclusion alternative_assays->conclusion

Caption: A logical diagram for troubleshooting unexpected cytotoxicity in normal cells.

References

how to handle AM-8735 precipitation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling AM-8735, a potent and selective MDM2 inhibitor. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly the challenge of precipitation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a potent and selective inhibitor of the MDM2 protein, with an IC₅₀ of 25 nM.[1][2] It functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53. This inhibition leads to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Q2: What is the primary cause of this compound precipitation in my experiments?

A: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation, often referred to as the compound "crashing out," typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium where its solubility is much lower. This can be exacerbated by factors such as high final concentrations, improper mixing, or temperature fluctuations.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

Q4: How should I store this compound, both as a solid and in solution?

A: Proper storage is critical to maintaining the stability and activity of this compound.

  • Solid Form: Store the solid compound at -20°C for long-term storage.

  • Stock Solutions: Prepare aliquots of your stock solution in DMSO to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.

Troubleshooting Guide: Handling this compound Precipitation

Precipitation of this compound during experimental setup can lead to inaccurate results. This guide provides a systematic approach to prevent and address this issue.

Proactive Measures to Prevent Precipitation

The best approach to handling precipitation is to prevent it from occurring. The following table summarizes key preventative measures.

StrategyRecommendationRationale
Solvent Selection Use 100% DMSO to prepare the initial high-concentration stock solution.DMSO is a strong organic solvent that can effectively dissolve this compound at high concentrations.
Stock Concentration Do not exceed the recommended maximum stock concentration in DMSO. While specific data for this compound is not provided, a common practice for poorly soluble compounds is to start with a 10 mM stock.A lower stock concentration reduces the likelihood of the compound crashing out upon dilution.
Dilution Technique Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final experimental volume. Always add the compound solution to the aqueous solution dropwise while gently vortexing.This gradual dilution process helps to avoid a sudden change in solvent polarity, which is a primary cause of precipitation.
Final DMSO Concentration Keep the final concentration of DMSO in your cell culture or assay below 0.5%, and ideally below 0.1%.High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.
Temperature Use pre-warmed (37°C) aqueous solutions (media, buffers) for dilutions.Solubility is often temperature-dependent. Using warmed solutions can help to keep the compound in solution.
pH of Formulation For in vivo studies, a formulation of 15% HPβCD and 1% Pluronic F68 at pH 8 has been used to administer this compound by oral gavage.[1]Excipients and pH adjustment can significantly enhance the solubility and stability of a compound in an aqueous environment.
Reactive Measures: What to Do if Precipitation Occurs

If you observe precipitation (cloudiness, visible particles) in your solution, consider the following steps:

  • Do Not Use the Precipitated Solution: Using a solution with precipitate will lead to an unknown and lower-than-intended final concentration of the compound, compromising the validity of your experimental results.

  • Attempt to Redissolve:

    • Gentle Warming: Warm the solution to 37°C and gently agitate. In some cases, this may be sufficient to redissolve the precipitate.

    • Sonication: Brief sonication in a water bath can sometimes help to break up and redissolve precipitated particles.

  • If Redissolving Fails, Prepare a New Solution: If the precipitate does not redissolve with gentle warming or sonication, it is best to discard the solution and prepare a fresh one using the preventative measures outlined above. Consider preparing a more dilute stock solution.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in low-binding tubes.

  • Store the aliquots at -80°C.

Protocol for Diluting this compound into Aqueous Media
  • Pre-warm your cell culture medium or experimental buffer to 37°C.

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the this compound stock in pre-warmed media. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock, you could first dilute the stock 1:10 in DMSO to get a 1 mM solution.

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media while gently vortexing.

  • Direct Dilution (for lower concentrations):

    • For a 1 µM final concentration from a 10 mM stock with 0.1% DMSO, add 1 µL of the 10 mM stock to 10 mL of pre-warmed media while gently vortexing.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay.

Visualizations

Precipitation_Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow start Start: Prepare this compound Solution check_precipitation Observe Precipitation? start->check_precipitation no_precipitation No: Proceed with Experiment check_precipitation->no_precipitation No precipitation_detected Yes: Precipitation Observed check_precipitation->precipitation_detected Yes troubleshoot Troubleshooting Steps precipitation_detected->troubleshoot warm_sonicate Gently Warm (37°C) and/or Sonicate troubleshoot->warm_sonicate check_redissolve Precipitate Redissolved? warm_sonicate->check_redissolve redissolved Yes: Proceed with Caution, Re-evaluate Protocol check_redissolve->redissolved Yes not_redissolved No: Discard Solution check_redissolve->not_redissolved No prepare_new Prepare New Solution with Proactive Measures not_redissolved->prepare_new review_protocol Review Protocol: - Lower Stock/Final Concentration - Use Serial Dilution - Pre-warm Media prepare_new->review_protocol review_protocol->start

Caption: A decision-making workflow for troubleshooting this compound precipitation.

Signaling_Pathway This compound Mechanism of Action AM8735 This compound MDM2 MDM2 AM8735->MDM2 p53 p53 MDM2->p53 Binds to and inhibits degradation p53 Degradation p53->degradation Leads to activation p53 Activation downstream Downstream Effects (Cell Cycle Arrest, Apoptosis) activation->downstream p53_activation_path->activation This compound frees p53

Caption: The signaling pathway illustrating the inhibitory action of this compound on MDM2.

References

Technical Support Center: Investigational Compound AM-8735

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "AM-8735" is not available in the public domain. This guide provides a general framework for minimizing toxicity for a novel investigational compound in animal models, using "this compound" as a placeholder. The principles and protocols described are based on established practices in preclinical toxicology.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in assessing the toxicity of this compound?

A1: The first step is to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specified period.[1][2] This is a crucial starting point as it defines the upper dose limit for subsequent efficacy and safety studies, ensuring that drug exposure is high enough to be effective but not so high that results are confounded by systemic toxicity.[2] MTD studies are typically short-term, dose-escalation experiments.[1][3]

Q2: My initial single-dose MTD study showed significant toxicity at a low dose. What should I do next?

A2: If unexpected toxicity occurs at low doses, a systematic troubleshooting process is necessary. Key areas to investigate include:

  • Dose Calculation and Formulation: Double-check all calculations. Analyze the formulation for issues like precipitation, incorrect pH, or degradation of this compound, as these can lead to altered exposure and toxicity.

  • Route of Administration: The administration route significantly impacts toxicity. An intravenous (IV) bolus, for example, can cause high peak plasma concentrations (Cmax) that are toxic, whereas a slower infusion or a different route (e.g., subcutaneous or oral) might be better tolerated.

  • Pharmacokinetics (PK): Conduct a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. High exposure or slow clearance could explain the toxicity.

  • Mechanism of Toxicity: The toxicity may be "on-target," meaning it's an extension of the drug's primary pharmacological effect, or "off-target," where the drug interacts with unintended biological molecules.

Q3: How can drug formulation be used to minimize the toxicity of this compound?

A3: Formulation is a powerful tool for mitigating toxicity. Strategies include:

  • Modifying Pharmacokinetics: Using controlled-release or extended-release formulations can lower the Cmax while maintaining the total drug exposure (Area Under the Curve, AUC), which can reduce Cmax-related toxicities.

  • Improving Solubility and Stability: For poorly soluble compounds, enabling formulations can improve bioavailability and provide more predictable, dose-proportional exposure, preventing toxicity associated with undissolved drug particles or overdosing.

  • Targeted Delivery: Advanced formulations like nanocarriers can be designed to deliver the drug specifically to the target tissue, minimizing exposure and subsequent damage to healthy organs.

Q4: What are the key differences between acute, subchronic, and chronic toxicity studies?

A4: These studies differ in their duration and purpose:

  • Acute Toxicity Studies: Assess the effects of a single, high dose of a compound. They are used to determine the MTD and identify potential target organs for immediate toxicity.

  • Subchronic Toxicity Studies: Involve repeated dosing over a period of several weeks (e.g., 28 or 90 days). These studies evaluate the effects of cumulative drug exposure and help identify a No-Observed-Adverse-Effect-Level (NOAEL).

  • Chronic Toxicity Studies: Are long-term studies (6 months or longer) designed to assess the effects of prolonged drug exposure, which is critical for drugs intended for chronic use.

Troubleshooting Guides

Guide 1: Investigating Unexpected Animal Morbidity or Severe Clinical Signs

If you observe unexpected mortality or severe adverse effects (e.g., >20% body weight loss, seizures, unresponsiveness) during your experiment, follow this decision-making process.

G start Unexpected Severe Toxicity Observed check_dose 1. Verify Dosing Calculation & Formulation Integrity start->check_dose error_found Error Identified? (e.g., calculation error) check_dose->error_found check_route 2. Assess Route & Speed of Administration route_issue Cmax Toxicity Suspected? check_route->route_issue necropsy 3. Conduct Immediate Necropsy & Histopathology target_organ Target Organ Identified? necropsy->target_organ pk_study 4. Perform Pilot PK Study pk_issue Exposure Unusually High? pk_study->pk_issue error_found->check_route No correct_action Correct Error & Repeat Study with Caution error_found->correct_action Yes route_issue->necropsy No modify_admin Modify Dosing Regimen: - Slower infusion - Change route (e.g., IV to SC) - Fractionate dose route_issue->modify_admin Yes target_organ->pk_study No/Unclear focus_research Focus on Target Organ Safety: - Organ-specific biomarkers - In vitro assays target_organ->focus_research Yes dose_adjust Re-evaluate Dose Range: - Lower starting dose - Use PK/PD modeling to  predict safer exposures pk_issue->dose_adjust Yes

Caption: Troubleshooting workflow for severe toxicity events. (Max Width: 760px)
Guide 2: Addressing Poor Tolerability with Different Formulations

Different drug formulations can significantly alter the toxicity profile of this compound. This guide helps compare outcomes from various vehicle choices.

Table 1: Hypothetical Tolerability Data for this compound in Different Formulations

Formulation VehicleDose (mg/kg)RouteKey ObservationsBody Weight Change (Day 7)Morbidity
5% Dextrose in Water50IVLethargy, piloerection within 1 hr-15%1/3 animals euthanized
Saline50IVMild lethargy-8%0/3
10% Solutol® HS 1550IVNo immediate clinical signs-2%0/3
20% Captisol®50IVNo immediate clinical signs-1%0/3
Lipid Emulsion50IVNo immediate clinical signs+1%0/3

Interpretation: The data suggests that the acute toxicity observed with a simple aqueous vehicle (Dextrose) may be related to poor solubility or rapid, high exposure. Formulations using solubilizing excipients (Solutol®, Captisol®) or lipid emulsions appear to significantly improve the tolerability of this compound. This demonstrates that formulation work is a critical step in mitigating toxicity.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Escalation Study in Mice

Objective: To determine the MTD of this compound in mice following a single intravenous (IV) administration.

Materials:

  • Test Compound: this compound

  • Vehicle: Sterile Saline

  • Animals: Male C57BL/6 mice, 8-10 weeks old (n=3 per group)

  • Syringes, needles, analytical balance, etc.

Methodology:

  • Acclimatization: Acclimate animals for a minimum of 72 hours before dosing.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose (e.g., 10 mg/kg). Subsequent dose levels will be escalated or de-escalated based on observed toxicity (e.g., 10, 30, 100, 300 mg/kg).

  • Formulation: Prepare a clear, sterile solution of this compound in saline on the day of dosing.

  • Administration: Administer a single IV bolus dose via the tail vein. The dosing volume should be consistent, typically 10 mL/kg.

  • Monitoring & Observations:

    • Continuously monitor animals for the first 30 minutes post-dose for acute signs of toxicity (e.g., seizures, gasping, loss of righting reflex).

    • Record clinical observations (activity level, posture, fur appearance) at 1, 4, 24, 48, and 72 hours post-dose.

    • Measure body weight just before dosing and daily for 7 days.

  • Endpoints:

    • The primary endpoint is the absence of mortality and severe clinical signs of toxicity.

    • A dose that causes more than 15-20% body weight loss is typically considered to have exceeded the MTD.

    • The MTD is defined as the highest dose that is well-tolerated according to the predefined criteria.

Signaling Pathway Visualization

Hypothetical Mechanism of this compound-Induced Hepatotoxicity

Drug-induced liver injury (DILI) can occur when a drug or its reactive metabolite causes cellular stress, leading to apoptosis or necrosis. This diagram illustrates a hypothetical pathway where this compound is metabolized by Cytochrome P450 (CYP450) enzymes into a reactive metabolite, initiating a cascade of toxic events.

G cluster_0 Hepatocyte cluster_legend Legend drug This compound (Parent Drug) cyp450 CYP450 Metabolism drug->cyp450 Phase I Metabolism metabolite Reactive Metabolite cyp450->metabolite gsh GSH Depletion metabolite->gsh Covalent Binding protein Protein Adduct Formation metabolite->protein Covalent Binding mito_dys Mitochondrial Dysfunction gsh->mito_dys Increases Oxidative Stress er_stress ER Stress protein->er_stress Triggers UPR* er_stress->mito_dys caspase Caspase Activation mito_dys->caspase Release of Cytochrome c apoptosis Apoptosis caspase->apoptosis key1 Initiating Event key2 Cellular Stress key3 Toxic Outcome caption *UPR: Unfolded Protein Response

Caption: Hypothetical pathway of this compound metabolic activation and toxicity. (Max Width: 760px)

References

Technical Support Center: AM-8735 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AM-8735. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to experiments involving this compound, a novel chimeric compound linking a dichloroacetate (DCA) moiety and a Nutlin-3a moiety.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual-action compound designed to simultaneously target two critical pathways in cancer cells. The dichloroacetate (DCA) component inhibits pyruvate dehydrogenase kinase (PDK), which reverses the Warburg effect by shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation.[1][2][3] The Nutlin-3a component is an inhibitor of the MDM2-p53 interaction. By preventing MDM2-mediated degradation of p53, it leads to the stabilization and activation of the p53 tumor suppressor pathway, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[4][5]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is rationally designed to be most effective in cancer cells that exhibit both a glycolytic phenotype (the Warburg effect) and possess wild-type (WT) p53. The DCA component targets the metabolic phenotype, while the Nutlin-3a component requires functional p53 for its primary mechanism of action. Efficacy may be reduced in cells with mutant p53 or those that are not heavily reliant on glycolysis.

Q3: What are the common off-target effects observed with the components of this compound?

A3: The individual components of this compound have known off-target effects. DCA has been noted to have effects on multiple pathways beyond PDK inhibition and may impact the cancer stem cell compartment. At higher concentrations or with long-term administration, neurotoxicity has been reported as a side effect. Nutlin-3a can have p53-independent effects and may induce a reversible, senescent-like state rather than permanent cell cycle arrest.

Troubleshooting Guides

Issue 1: Reduced or No Cytotoxicity Observed in p53 Wild-Type Cells

You are treating a p53 wild-type cancer cell line known to exhibit the Warburg effect with this compound, but you observe minimal impact on cell viability.

Possible CauseRecommended Troubleshooting Step
Sub-optimal Drug Concentration Perform a dose-response curve to determine the IC50 of this compound for your specific cell line. Concentrations for DCA and Nutlin-3a moieties can range from low mM to µM, respectively.
Cell Line Insensitivity to Metabolic Shift Verify the metabolic phenotype of your cells. Measure extracellular lactate levels post-treatment. A lack of decrease in lactate may indicate insensitivity to the DCA component. Assess the expression levels of different PDK isoforms, as they have varying sensitivities to DCA.
Blocked Apoptotic Pathway Downstream of p53 Confirm p53 activation via Western blot for p53 and its downstream targets like p21 and MDM2. If p53 is activated but apoptosis is not induced, investigate the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) which may be counteracting the pro-apoptotic signals.
Drug Inactivation or Degradation Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.
Issue 2: Cell Cycle Arrest is Observed, but Not Apoptosis

Following this compound treatment, you observe a significant increase in cells arrested in the G1 or G2/M phase, but common markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) are absent.

Possible CauseRecommended Troubleshooting Step
Induction of Senescence The Nutlin-3a component can induce a senescent state rather than apoptosis. Perform a senescence-associated β-galactosidase assay to check for senescent cells.
Insufficient Treatment Duration for Apoptosis Extend the treatment duration. Cell cycle arrest is often an earlier response to p53 activation, while apoptosis may require a more sustained signal.
Cell-Type Specific Response The cellular outcome of p53 activation (arrest vs. apoptosis) is highly cell-type dependent. This may be an inherent characteristic of your cell line. Consider combination therapies to push the cells towards apoptosis.
Low Pro-Apoptotic Signaling Assess the expression of p53 transcriptional targets involved in apoptosis, such as PUMA, Noxa, and Bax, via qPCR or Western blot.
Issue 3: Unexpected Results in p53-Mutant or Null Cell Lines

You are using a p53-mutant or null cell line as a negative control, but still observe some level of cytotoxicity or a change in cellular metabolism.

Possible CauseRecommended Troubleshooting Step
p53-Independent Effects of Nutlin-3a Moiety The Nutlin-3a component can have p53-independent activities, potentially through interactions with homologous proteins like p73.
Metabolic Effects of DCA Moiety The observed effect is likely due to the DCA component of this compound, which targets cellular metabolism independently of p53 status. Measure changes in lactate production or perform a glucose uptake assay to confirm a metabolic shift.
Off-Target Effects At higher concentrations, off-target effects for either moiety are more likely. Re-evaluate your working concentration and compare it to published ranges for DCA and Nutlin-3a individually.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding : Plate 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment : Replace the medium with the this compound-containing medium. Include a vehicle-only control (DMSO).

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization : Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight.

  • Absorbance Reading : Measure the absorbance at 570 nm with a microplate reader.

Protocol 2: Western Blot for Pathway Analysis
  • Cell Treatment and Lysis : Treat cells in 6-well plates with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer : Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p53, p21, MDM2, PDK, p-PDH, Cleaved Caspase-3, and β-actin (as a loading control).

  • Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.

Data and Visualizations

Table 1: Representative IC50 Values for Nutlin-3a and DCA in Various Cancer Cell Lines

Note: These are representative values for the individual components of this compound. The potency of the chimeric compound may differ.

ComponentCell LineCancer TypeIC50 (48h)Reference
Nutlin-3a DoHH2Diffuse Large B-cell Lymphoma< 10 µM
Nutlin-3a BV-173Acute Lymphoblastic Leukemia~2 µM
Nutlin-3a NCI-H2452Pleural Mesothelioma~15 µM
DCA T-47DBreast Cancer~1 mM (for 50% lactate reduction)
DCA MCF7Breast Cancer~5 mM (for 50% lactate reduction)

Diagrams

AM8735_Mechanism cluster_0 This compound Action cluster_1 Warburg Effect Pathway cluster_2 p53 Pathway AM8735 This compound DCA DCA Moiety AM8735->DCA Nutlin Nutlin-3a Moiety AM8735->Nutlin PDK PDK DCA->PDK Inhibits MDM2 MDM2 Nutlin->MDM2 Inhibits PDH PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA Pyruvate Pyruvate Pyruvate->PDH Inhibited by PDK Lactate Lactate Pyruvate->Lactate TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Transcription Apoptosis_Proteins PUMA, BAX, etc. p53->Apoptosis_Proteins Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Mechanism of action for the dual-pathway inhibitor this compound.

Troubleshooting_Flowchart Start Unexpected Result with This compound Treatment Q_Viability Reduced or No Cytotoxicity? Start->Q_Viability Q_Apoptosis Cell Cycle Arrest without Apoptosis? Start->Q_Apoptosis Q_p53_Status Unexpected Effect in p53-Mutant/Null Cells? Start->Q_p53_Status DoseResponse Action: Perform Dose-Response (IC50) Q_Viability->DoseResponse Yes CheckSenescence Action: β-Galactosidase Assay Q_Apoptosis->CheckSenescence Yes DCA_Effect Cause: Likely p53-independent effect of DCA moiety Q_p53_Status->DCA_Effect Yes CheckMetabolism Action: Measure Lactate/PDK Levels DoseResponse->CheckMetabolism CheckApoptosisPathway Action: Western Blot for p53/Bcl-2 CheckMetabolism->CheckApoptosisPathway ExtendTreatment Action: Increase Treatment Duration CheckSenescence->ExtendTreatment

Caption: A logical flowchart for troubleshooting common unexpected results.

References

Technical Support Center: Troubleshooting Inconsistent p21 Induction by AM-8735

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent p21 induction in their experiments with AM-8735. This resource provides troubleshooting strategies and detailed experimental protocols to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing variable p21 protein levels after treatment with this compound. What are the potential causes for this inconsistency?

Inconsistent p21 induction can stem from several experimental variables. Key factors to consider include:

  • Cell Line Specificity: The genetic background of your cell line is critical. The status of tumor suppressor genes like p53, which is a primary transcriptional activator of p21, can significantly impact the response.[1][2] Different tumor types can also inactivate distinct factors necessary for p21 expression.

  • Cell Culture Conditions:

    • Cell Confluency: Cells that are too sparse or overly confluent can exhibit altered signaling pathways and drug responses.

    • Passage Number: Continuous passaging can lead to genetic drift and altered cellular phenotypes. It is advisable to use cells within a consistent and low passage number range.

    • Serum and Growth Factors: Components in the serum can influence cell cycle progression and signaling pathways, potentially masking or altering the effects of this compound. Serum stimulation itself can induce p21 expression independently of p53.[1]

  • Compound Stability and Handling: Ensure that this compound is properly stored and that the working solutions are freshly prepared. Degradation of the compound can lead to reduced efficacy and inconsistent results.

  • Experimental Timing: The induction of p21 is a dynamic process. The time points chosen for analysis after treatment are crucial. A time-course experiment is highly recommended to capture the peak of p21 expression.

Q2: Could the cell cycle status of the cell population at the time of treatment affect p21 induction?

Absolutely. The cellular response to many compounds is cell cycle-dependent.[3] If your cell population is not synchronized, different cells will be in different phases of the cell cycle, leading to a heterogeneous response. For instance, p21 levels have been shown to be lower in the S/G2 phases of the cell cycle during treatment with certain DNA damaging agents.[4]

Q3: Does the p53 status of our cells matter for p21 induction by this compound?

The p53 status is a critical determinant of p21 induction in response to many stimuli, particularly DNA damage. However, p21 can also be induced through p53-independent pathways. If the mechanism of action of this compound involves DNA damage, then p53-deficient cells may show attenuated or no p21 induction. Conversely, if this compound acts through a p53-independent mechanism, you might still observe p21 induction. It is crucial to know the p53 status of your cell line.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot inconsistent p21 induction.

Problem: High variability in p21 levels between replicate experiments.

Possible Cause Recommended Action
Inconsistent Cell Culture Conditions Standardize your cell seeding density to ensure consistent confluency at the time of treatment. Use a consistent batch of serum and media. Maintain a detailed log of passage numbers and thaw fresh cells after a defined number of passages.
Compound Instability Prepare fresh dilutions of this compound from a stock solution for each experiment. If possible, verify the integrity of the compound using analytical methods.
Assay Variability Ensure consistent sample loading for Western blots by performing a protein quantification assay. For RT-qPCR, use validated housekeeping genes for normalization. Include positive and negative controls in every experiment.

Problem: Low or no p21 induction observed.

Possible Cause Recommended Action
Suboptimal Treatment Time Perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to identify the optimal time point for p21 induction.
Suboptimal Compound Concentration Perform a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration.
Cell Line is Non-responsive Verify the p53 status of your cell line. If p53 is mutant or absent, the p53-p21 pathway will not be activated. Consider testing in a cell line with known functional p53 as a positive control. The mechanism of this compound might be independent of p21 in your specific cell model.

Experimental Protocols

1. Western Blotting for p21 Detection

This protocol outlines the key steps for detecting p21 protein levels.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them on a 12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p21 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

2. RT-qPCR for p21 (CDKN1A) mRNA Expression

This protocol details the measurement of p21 mRNA levels.

  • RNA Extraction: Following this compound treatment, harvest cells and extract total RNA using a commercially available kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for p21 (CDKN1A) and a validated housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of p21 mRNA using the ΔΔCt method.

Data Presentation

Table 1: Example of Quantified Western Blot Data for Troubleshooting

Experiment Cell Confluency This compound (µM) Treatment Time (h) Relative p21 Protein Level (Fold Change)
150%10241.5
280%10244.2
380%1242.1
480%10122.5
580%10483.8

This table illustrates how different experimental conditions can lead to varied p21 induction levels and can be used to track the results of your optimization experiments.

Visualizations

troubleshooting_workflow start Inconsistent p21 Induction check_culture Verify Cell Culture Conditions (Confluency, Passage #, Serum) start->check_culture check_compound Confirm Compound Stability and Concentration start->check_compound check_protocol Review Assay Protocol (Antibody, Loading, Controls) start->check_protocol time_course Perform Time-Course Experiment check_culture->time_course dose_response Perform Dose-Response Experiment check_compound->dose_response p53_status Check p53 Status of Cell Line check_protocol->p53_status consistent_results Consistent Results time_course->consistent_results dose_response->consistent_results positive_control Use Positive Control (e.g., Doxorubicin) p53_status->positive_control positive_control->consistent_results

Caption: Troubleshooting workflow for inconsistent p21 induction.

p53_p21_pathway DNA_Damage DNA Damage (e.g., via this compound) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes p21_gene CDKN1A (p21) Gene p53->p21_gene transcriptionally activates p21_protein p21 Protein p21_gene->p21_protein translates to CDK2_CyclinE CDK2/Cyclin E p21_protein->CDK2_CyclinE inhibits G1_S_Arrest G1/S Phase Arrest CDK2_CyclinE->G1_S_Arrest promotes progression (when active)

Caption: Simplified p53-p21 signaling pathway.

References

Validation & Comparative

Unveiling the Potency of AM-8735: A Comparative Guide to MDM2 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of cancer therapeutics, the disruption of the MDM2-p53 interaction has emerged as a promising strategy to reactivate the tumor suppressor p53. This guide provides a comprehensive comparison of AM-8735 against other notable MDM2 inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of their performance, supported by experimental evidence.

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis.[1][2][3] Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] In many cancers with wild-type p53, the overexpression of MDM2 effectively silences this crucial tumor suppressor pathway, allowing for uncontrolled cell proliferation. Small molecule inhibitors that block the MDM2-p53 interaction can restore p53 function, leading to tumor cell death.

This guide will delve into the specifics of this compound, a potent and selective morpholinone inhibitor of the MDM2-p53 interaction, and compare its efficacy with other clinical-stage MDM2 inhibitors such as AMG-232, RG7112, and HDM201.

Comparative Efficacy of MDM2 Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other well-characterized MDM2 inhibitors. The data highlights the biochemical potency in inhibiting the MDM2-p53 interaction and the cellular efficacy in p53 wild-type cancer cell lines.

InhibitorBiochemical Potency (HTRF IC50)Cellular Potency (SJSA-1 EdU IC50)Reference
This compound 0.4 nM 25 nM
AMG-2320.6 nM10 nM (BrdU IC50 in HCT116)
RG711218 nM0.18 - 2.2 µM (Cell growth IC50)
HDM201Not explicitly stated in provided abstractsGI50 < 3 µM in sensitive cell lines
InhibitorCell LineAssayIC50Reference
This compound HCT116 (p53wt)Cell Growth63 nM
This compound p53-deficient cellsCell Growth>25 µM
AMG-232Glioblastoma Stem Cells (p53wt)Cell Viability76 nM (average)
RG7112Glioblastoma Stem Cells (p53wt)Cell Viability720 nM (average)

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams have been generated.

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes Stress Cellular Stress p53 p53 Stress->p53 Stabilizes MDM2 MDM2 p53->MDM2 Upregulates Transcription p21 p21 p53->p21 Activates PUMA PUMA p53->PUMA Activates MDM2->p53 Ubiquitination & Degradation Proteasome Proteasome MDM2->Proteasome Targets for Degradation AM8735 This compound / MDM2 Inhibitors AM8735->MDM2 Inhibits Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: MDM2-p53 signaling pathway and the action of MDM2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTRF HTRF Assay (Biochemical Potency) CellViability Cell Viability/Proliferation Assays (e.g., EdU, MTS) HTRF->CellViability WesternBlot Western Blot (Target Engagement) CellViability->WesternBlot PK Pharmacokinetics (PK) Studies WesternBlot->PK PD Pharmacodynamics (PD) Studies PK->PD Xenograft Xenograft Tumor Models (Efficacy) PD->Xenograft Decision Lead Candidate Selection Xenograft->Decision Start Compound Synthesis (this compound & Comparators) Start->HTRF

Caption: General experimental workflow for evaluating MDM2 inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

Objective: To determine the biochemical potency of inhibitors in disrupting the MDM2-p53 protein-protein interaction.

Materials:

  • Recombinant human MDM2 protein

  • Biotinylated p53 peptide (sequence corresponding to the MDM2-binding domain)

  • Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

  • Streptavidin-XL665

  • Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume microplates

  • Test compounds (serially diluted)

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a pre-incubated mix of recombinant MDM2 protein and biotinylated p53 peptide to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.

  • Add a detection mixture containing Europium cryptate-labeled antibody and Streptavidin-XL665 to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Proliferation/Viability Assay (EdU Incorporation)

Objective: To assess the cytostatic or cytotoxic effects of MDM2 inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SJSA-1, HCT116)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • EdU (5-ethynyl-2´-deoxyuridine) labeling solution

  • Click-iT® EdU cell proliferation assay kit (or equivalent)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Add EdU solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Perform the Click-iT® reaction to fluorescently label the incorporated EdU.

  • Counterstain the cell nuclei with a DNA dye (e.g., Hoechst 33342).

  • Image the plate using a fluorescence microscope or a high-content imager.

  • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells.

  • Plot the percentage of proliferation against the compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of MDM2 inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation (e.g., SJSA-1)

  • Test compound formulation for oral gavage or other appropriate route of administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor activity. The ED50, the dose required to achieve 50% of the maximum tumor growth inhibition, can be calculated.

Conclusion

The available data indicates that this compound is a highly potent MDM2 inhibitor, exhibiting remarkable biochemical and cellular efficacy, particularly in p53 wild-type cancer cells. Its performance in preclinical models positions it as a promising candidate for further development. This guide provides a foundational comparison to aid researchers in their evaluation of MDM2 inhibitors for cancer therapy. Further head-to-head studies under identical experimental conditions will be crucial for a definitive comparative assessment.

References

A Comparative Guide to MDM2 Inhibitors: AM-8735 vs. Nutlin-3a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent small molecule inhibitors of the MDM2-p53 interaction: AM-8735 and Nutlin-3a. Both compounds are pivotal tools in cancer research, designed to reactivate the tumor suppressor protein p53 by preventing its degradation mediated by the E3 ubiquitin ligase MDM2. While both molecules share a common mechanism of action, their reported efficacy can vary.

This document summarizes the available preclinical data for each compound, presents detailed protocols for key experimental assays, and visualizes the underlying biological pathway and experimental workflows. It is important to note that to date, no direct head-to-head comparative studies of this compound and Nutlin-3a have been identified in publicly available literature. The data presented here is compiled from individual studies on each compound.

Data Presentation: A Comparative Look at Efficacy

The following table summarizes the reported in vitro and in vivo efficacy data for this compound and Nutlin-3a. Due to the absence of direct comparative studies, the experimental conditions and cell lines/models may differ, warranting careful interpretation of the data.

ParameterThis compoundNutlin-3a
Mechanism of Action MDM2-p53 Interaction InhibitorMDM2-p53 Interaction Inhibitor
Reported IC50 (Cell Viability) 63 nM (SJSA-1 cells)1.6 - 8.6 µM (HCT116, MCF7, B16-F10 cells)[1]; ~10 µM (U87MG cells)[2][3]; 20 µM (NCI-H2052, MSTO-211H, NCI-H2452 cells)[4]
In Vivo Efficacy ED50 of 41 mg/kg in an SJSA-1 osteosarcoma xenograft modelInhibition of tumor growth in various xenograft models, including neuroblastoma and diffuse large B-cell lymphoma[1]
Key Downstream Effects Dose-dependent increase of p21 mRNAStabilization of p53, induction of p21 and MDM2, cell cycle arrest (G1/G2), and apoptosis

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

MDM2_p53_Pathway MDM2-p53 Signaling Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 transcriptionally activates p21 p21 p53->p21 transcriptionally activates Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 inhibits & promotes degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces DNA_Damage DNA Damage DNA_Damage->p53 activates AM_8735 This compound AM_8735->MDM2 inhibits Nutlin_3a Nutlin-3a Nutlin_3a->MDM2 inhibits

Caption: MDM2-p53 signaling pathway and points of intervention by this compound and Nutlin-3a.

Efficacy_Workflow Experimental Workflow for Efficacy Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., SJSA-1, MCF7) Treatment 2. Treatment (this compound vs. Nutlin-3a) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot (p53, p21, MDM2) Treatment->Western_Blot Xenograft 4. Xenograft Model (e.g., Nude Mice) In_Vivo_Treatment 5. In Vivo Treatment Xenograft->In_Vivo_Treatment Tumor_Measurement 6. Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Analysis 7. Data Analysis Tumor_Measurement->Analysis

Caption: General experimental workflow for comparing the efficacy of MDM2 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general reference and may require optimization based on the specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or Nutlin-3a for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Incubation: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol Outline:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Nutlin-3a for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for p53 Pathway Activation

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This protocol outlines the detection of p53 and its downstream targets, p21 and MDM2, to confirm the on-target effect of the MDM2 inhibitors.

Protocol Outline:

  • Cell Lysis: After treatment with this compound or Nutlin-3a, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

References

Validating AM-8735 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic compound engages its intended molecular target within a cellular environment is a cornerstone of modern drug discovery. This guide provides a comparative analysis of key methodologies for validating the cellular target engagement of AM-8735, a hypothetical kinase inhibitor. The performance of this compound is compared against established kinase inhibitors, Dasatinib and Gefitinib, with supporting experimental data and detailed protocols.

Comparison of Cellular Target Engagement Assays

The validation of target engagement in a cellular context provides crucial evidence of a compound's mechanism of action and its potential for therapeutic efficacy. Three widely employed methods for assessing target engagement are Western Blotting for downstream signaling, the Cellular Thermal Shift Assay (CETSA), and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. Each technique offers distinct advantages and provides complementary information regarding a compound's interaction with its target.

Assay Principle Measures Advantages Disadvantages
Western Blot (Downstream Signaling) Immunodetection of changes in the phosphorylation state of the target kinase or its downstream substrates.Indirect target engagement by observing functional consequences of target inhibition.- Utilizes standard laboratory equipment- Assesses functional impact on signaling pathways- No modification of compound or target needed- Indirect measure of target binding- Can be influenced by off-target effects- Semi-quantitative
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.Direct target binding in a label-free system within intact cells or cell lysates.- Direct evidence of target binding- No requirement for compound or protein labeling- Applicable to a wide range of targets- Can be lower throughput- Requires specific antibodies for detection- Not all ligands induce a thermal shift
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.Quantitative measurement of compound affinity and occupancy at the target protein in living cells.- High-throughput and quantitative- Real-time measurement in live cells- High sensitivity and specificity- Requires genetic modification of the target protein- Dependent on the availability of a suitable tracer

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the cellular potency of this compound and comparator compounds, Dasatinib and Gefitinib, as determined by various target engagement assays. The data for this compound is hypothetical and for illustrative purposes.

Compound Target Kinase Cell Line Western Blot (p-Target) IC50 (nM) CETSA (EC50) (nM) NanoBRET™ (IC50) (nM)
This compound (Hypothetical) Target Kinase XHEK293155010
Dasatinib BCR-ABL, SRC familyK562~1-10[1][2]~5-20[3]~1-5[4]
Gefitinib EGFRA431~10-50[1]~100-500~20-100

Experimental Protocols

Western Blot for Downstream Signaling Inhibition

This protocol describes the assessment of target kinase phosphorylation as an indirect measure of target engagement.

a. Cell Culture and Treatment:

  • Seed cells (e.g., A431 for EGFR) in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free media for 12-24 hours.

  • Pre-treat cells with a serial dilution of the kinase inhibitor (e.g., this compound, Gefitinib) or vehicle control (DMSO) for 2 hours.

  • Stimulate cells with an appropriate ligand (e.g., 100 ng/mL EGF for 10 minutes) to induce target phosphorylation.

b. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with a primary antibody against the phosphorylated target (e.g., p-EGFR) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect chemiluminescence using an imaging system.

  • Strip the membrane and re-probe for total target protein and a loading control (e.g., GAPDH or β-actin) for normalization.

d. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal and the loading control.

  • Plot the normalized data against inhibitor concentration to determine the IC50 value.

G cluster_workflow Western Blot Workflow Cell Seeding Cell Seeding Serum Starvation Serum Starvation Cell Seeding->Serum Starvation Inhibitor Treatment Inhibitor Treatment Serum Starvation->Inhibitor Treatment Ligand Stimulation Ligand Stimulation Inhibitor Treatment->Ligand Stimulation Cell Lysis Cell Lysis Ligand Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Western Blot Workflow Diagram.
Cellular Thermal Shift Assay (CETSA)

This protocol outlines the direct assessment of target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

a. Cell Treatment:

  • Harvest cultured cells and resuspend in PBS containing the test compound (e.g., this compound) or vehicle control.

  • Incubate at 37°C for 1 hour to allow compound entry and binding.

b. Thermal Challenge:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes.

c. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge at high speed to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction and quantify the protein concentration.

d. Protein Detection:

  • Analyze the amount of soluble target protein in each sample by Western Blot or ELISA using a target-specific antibody.

e. Data Analysis:

  • Quantify the signal for the target protein at each temperature.

  • Normalize the data to the signal at the lowest temperature.

  • Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

  • For isothermal dose-response experiments, treat cells with a range of compound concentrations and heat at a single, optimized temperature to determine the EC50.

G cluster_workflow CETSA Workflow Cell Treatment with Compound Cell Treatment with Compound Thermal Challenge (Temperature Gradient) Thermal Challenge (Temperature Gradient) Cell Treatment with Compound->Thermal Challenge (Temperature Gradient) Cell Lysis Cell Lysis Thermal Challenge (Temperature Gradient)->Cell Lysis Separation of Soluble Proteins Separation of Soluble Proteins Cell Lysis->Separation of Soluble Proteins Protein Detection (Western Blot/ELISA) Protein Detection (Western Blot/ELISA) Separation of Soluble Proteins->Protein Detection (Western Blot/ELISA) Melt Curve Generation Melt Curve Generation Protein Detection (Western Blot/ELISA)->Melt Curve Generation

CETSA Workflow Diagram.
NanoBRET™ Target Engagement Assay

This protocol details a quantitative, live-cell method to measure compound binding to a target protein.

a. Cell Preparation:

  • Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Seed the transfected cells into a 96- or 384-well plate.

b. Assay Procedure:

  • Prepare a serial dilution of the test compound (e.g., this compound).

  • Add the NanoBRET™ tracer and the test compound to the cells.

  • Add the NanoLuc® substrate to initiate the luminescence reaction.

c. Data Acquisition:

  • Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped for BRET measurements.

  • Calculate the BRET ratio (acceptor emission / donor emission).

d. Data Analysis:

  • Plot the BRET ratio against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

G cluster_signaling NanoBRET Principle NanoLuc-Target Fusion NanoLuc-Target Fusion BRET Signal BRET Signal NanoLuc-Target Fusion->BRET Signal Binding No BRET No BRET NanoLuc-Target Fusion->No BRET Fluorescent Tracer Fluorescent Tracer Fluorescent Tracer->BRET Signal Binding Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->No BRET Displaces Tracer

NanoBRET Principle of Target Engagement.

References

AM-8735: A Potent and Selective MDM2 Inhibitor with Superiority over MDM4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly specific and potent inhibitors of protein-protein interactions is paramount in developing targeted cancer therapies. One such critical interaction is between the tumor suppressor p53 and its primary negative regulator, MDM2. The small molecule AM-8735 has emerged as a potent inhibitor of this interaction. This guide provides a comprehensive comparison of this compound's specificity for MDM2 over its close homolog, MDM4, supported by available experimental data and detailed protocols.

This compound is a selective and potent morpholinone-based inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It has demonstrated significant activity in reactivating the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. A key aspect of its therapeutic potential lies in its selectivity for MDM2 over MDM4, which is crucial for minimizing off-target effects and enhancing the therapeutic window.

Comparative Activity of this compound on MDM2 and MDM4

Target ProteinInhibitory Concentration (IC50)
MDM2 25 nM [1]
MDM4 Data not publicly available

Table 1: Inhibitory activity of this compound against MDM2. The IC50 value represents the concentration of the inhibitor required to reduce the binding of p53 to MDM2 by 50%.

While a specific IC50 value for this compound against MDM4 is not published, the characterization of this compound as a "selective" MDM2 inhibitor in the primary literature suggests that its activity against MDM4 is significantly lower.[1][2] This selectivity is a critical attribute, as both MDM2 and MDM4 are negative regulators of p53, but they have distinct and non-redundant roles in vivo. High selectivity for MDM2 is desirable to elicit a specific biological response and to better understand the individual contributions of MDM2 and MDM4 to tumorigenesis.

p53-MDM2/MDM4 Signaling Pathway and this compound Mechanism of Action

The tumor suppressor protein p53 plays a central role in preventing cancer formation. Its levels and activity are tightly controlled by MDM2 and MDM4. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. MDM4, while lacking intrinsic E3 ligase activity, can bind to and inhibit p53's transcriptional activity. This compound functions by binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.

p53_pathway p53-MDM2/MDM4 Signaling Pathway and this compound Inhibition p53 p53 Transcription_Inhibition Transcriptional Inhibition Cellular_Response Cell Cycle Arrest, Apoptosis, Senescence p53->Cellular_Response activates MDM2 MDM2 MDM2->p53 binds & targets for Degradation p53 Degradation MDM2->Degradation MDM4 MDM4 MDM4->p53 binds & inhibits AM8735 This compound AM8735->MDM2 inhibits binding to p53

Caption: this compound selectively inhibits the MDM2-p53 interaction, leading to p53-mediated cellular responses.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The determination of the inhibitory activity of compounds like this compound on the MDM2-p53 interaction is commonly performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust and sensitive method allows for the measurement of binding events in a homogeneous format.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of the MDM2-p53 protein-protein interaction.

Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this context, MDM2 and a p53-derived peptide are each labeled with a compatible TR-FRET fluorophore (e.g., a terbium-cryptate donor and a d2 acceptor). When MDM2 and the p53 peptide interact, the donor and acceptor are brought close enough for FRET to occur, resulting in a specific fluorescent signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

  • Recombinant human MDM2 protein (e.g., N-terminally tagged with GST)

  • Biotinylated p53-derived peptide (e.g., a peptide encompassing the MDM2-binding domain of p53)

  • Terbium-cryptate labeled anti-GST antibody (Donor)

  • Streptavidin-d2 (Acceptor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Test compound (this compound) and control inhibitor (e.g., Nutlin-3)

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (this compound) and the control inhibitor in the assay buffer.

  • Reagent Preparation: Prepare a working solution of the MDM2 protein and the p53 peptide in the assay buffer. Prepare working solutions of the donor and acceptor reagents according to the manufacturer's instructions.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the serially diluted compound or vehicle control to the wells of the 384-well plate.

    • Add a mixture of the MDM2 protein and the p53 peptide to each well.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.

    • Add a mixture of the donor (anti-GST-Tb) and acceptor (Streptavidin-d2) reagents to each well.

    • Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light, to allow for the binding of the detection reagents.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader.

    • Measure the fluorescence emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

    • The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence intensity, multiplied by a factor (e.g., 10,000).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls (no inhibitor for 0% inhibition and a saturating concentration of a known inhibitor for 100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow TR-FRET Experimental Workflow Start Start Compound_Prep Prepare Serial Dilution of this compound Start->Compound_Prep Reagent_Prep Prepare MDM2, p53 Peptide, Donor, and Acceptor Solutions Start->Reagent_Prep Dispense_Compound Dispense Compound/ Control into Plate Compound_Prep->Dispense_Compound Add_Proteins Add MDM2 and p53 Peptide Mixture Reagent_Prep->Add_Proteins Dispense_Compound->Add_Proteins Incubate1 Incubate (60 min) Add_Proteins->Incubate1 Add_Detection Add Donor and Acceptor Reagents Incubate1->Add_Detection Incubate2 Incubate (2-4 hours) Add_Detection->Incubate2 Read_Plate Read Plate on TR-FRET Reader Incubate2->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for determining the IC50 of this compound using a TR-FRET assay.

Conclusion

This compound is a highly potent inhibitor of the MDM2-p53 interaction, with a reported IC50 of 25 nM. While direct comparative quantitative data for its activity against MDM4 is not currently available in the public domain, its designation as a selective inhibitor implies a significantly lower affinity for MDM4. This selectivity is a promising feature for targeted cancer therapy, potentially offering a more precise and less toxic approach to reactivating the p53 tumor suppressor pathway. Further studies detailing the comprehensive selectivity profile of this compound would be highly valuable to the research and drug development community.

References

A Comparative Analysis of AM-8735 and Alternative Therapeutic Strategies in p53 Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the evolving landscape of p53-targeted cancer therapies is critical. While the tumor suppressor p53 is mutated in over half of all human cancers, rendering many traditional therapies less effective, novel compounds are emerging that aim to either reactivate mutant p53 or exploit the vulnerabilities it creates. This guide provides a comparative analysis of AM-8735, a potent MDM2 inhibitor, and leading alternative strategies for the treatment of p53 mutant cancers, supported by experimental data and detailed methodologies.

Mutations in the TP53 gene not only lead to a loss of its tumor-suppressive functions but can also result in a "gain-of-function" that promotes tumor progression and metastasis.[1][2] This has made the restoration of wild-type p53 function or the targeted elimination of p53 mutant cells a primary goal in oncology research.

This compound: A Potent MDM2 Inhibitor with Primary Activity in p53 Wild-Type Cells

This compound is a selective and potent small molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is a key negative regulator of wild-type p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] By blocking the MDM2-p53 interaction, this compound stabilizes and activates p53 in cancer cells that retain wild-type TP53, leading to cell cycle arrest and apoptosis.

However, the primary mechanism of action of this compound is contingent on the presence of wild-type p53. In cells with mutated or deficient p53, MDM2 inhibitors like this compound are generally less effective, as there is no functional wild-type p53 to rescue.[2]

Alternative Strategies for Targeting p53 Mutant Cancers

Given the limitations of MDM2 inhibitors in the context of p53 mutations, two principal alternative therapeutic strategies have emerged: p53 reactivation and synthetic lethality.

p53 Reactivation: Restoring Wild-Type Function to Mutant p53

This approach utilizes small molecules that can bind to mutant p53 proteins and restore their native, tumor-suppressive conformation and function.

  • APR-246 (Eprenetapopt): A leading example is APR-246, a pro-drug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, inducing its refolding into a wild-type-like conformation. This reactivated p53 can then induce the expression of target genes like p21, leading to cell cycle arrest and apoptosis. APR-246 also exhibits a second mechanism of action by depleting intracellular glutathione and inhibiting the antioxidant enzyme thioredoxin reductase, leading to increased reactive oxygen species (ROS) and oxidative stress, which can contribute to cancer cell death.

Synthetic Lethality: Exploiting Vulnerabilities Created by p53 Mutation

Synthetic lethality occurs when the combination of two genetic alterations (in this case, a p53 mutation and the inhibition of another protein) leads to cell death, while either alteration alone is viable. This strategy selectively targets cancer cells with p53 mutations while sparing normal cells.

  • Wee1, ATR, and CHK1/2 Inhibitors: Cells with mutant p53 often have a defective G1 cell cycle checkpoint and are therefore more reliant on the G2 checkpoint for DNA damage repair before entering mitosis. Wee1, ATR, and CHK1/2 are key kinases in the G2 checkpoint. Inhibiting these kinases in p53-mutant cells leads to the accumulation of DNA damage and mitotic catastrophe.

  • DNA2 and PARP Inhibitors: Recent studies have identified DNA2 nuclease as a synthetic lethal partner with mutant p53. Inhibition of DNA2 in p53-mutant cancer cells leads to increased DNA damage and cell death. Furthermore, combining DNA2 inhibitors with PARP inhibitors has shown synergistic effects in inducing cell death in these cancers.

Comparative Data Summary

The following tables summarize the key characteristics and available quantitative data for this compound and representative alternative compounds.

Compound Target Mechanism of Action Primary Target p53 Status Reported IC50 / Efficacy
This compound MDM2Inhibits MDM2-p53 interaction, stabilizing wild-type p53.Wild-TypeMDM2 IC50: 25 nM; Growth inhibition (p53 wt cells) IC50: 63 nM; No growth inhibition in p53-deficient cells (IC50 >25 µM).
APR-246 (Eprenetapopt) Mutant p53, Redox homeostasisCovalently modifies mutant p53 to restore wild-type conformation and function; Induces oxidative stress.MutantInduces apoptosis in various mutant p53 cancer cell lines; Currently in Phase III clinical trials for MDS with TP53 mutation.
Wee1 Inhibitors (e.g., Adavosertib) Wee1 KinaseAbrogates the G2 cell cycle checkpoint, leading to mitotic catastrophe in p53-deficient cells.Mutant/DeficientPotentiates the efficacy of chemotherapy in p53-mutant cancer models.
DNA2 Inhibitors (e.g., d16) DNA2 NucleaseInduces synthetic lethality in cancer cells with mutant p53 by exploiting defective ATR function.MutantExhibits anticancer activities and overcomes chemotherapy resistance in mutant p53-bearing cancers.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of these compounds, the following diagrams illustrate their points of intervention in cellular signaling.

AM-8735_Mechanism cluster_nucleus Nucleus p53_wt Wild-Type p53 p21 p21 p53_wt->p21 activates Apoptosis Apoptosis p53_wt->Apoptosis activates MDM2 MDM2 MDM2->p53_wt degrades AM8735 This compound AM8735->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound inhibits MDM2, leading to wild-type p53 stabilization and activation of downstream targets.

APR246_Mechanism cluster_cell Cancer Cell mut_p53 Mutant p53 (inactive) wt_p53_restored Restored Wild-Type p53 mut_p53->wt_p53_restored APR246 APR-246 APR246->mut_p53 refolds Redox Redox Balance APR246->Redox disrupts Apoptosis Apoptosis wt_p53_restored->Apoptosis induces ROS ROS Redox->ROS increases ROS->Apoptosis contributes to

Caption: APR-246 has a dual mechanism: restoring wild-type p53 function and inducing oxidative stress.

Synthetic_Lethality_Mechanism cluster_cell p53 Mutant Cancer Cell p53_mut Mutant p53 G1_checkpoint G1 Checkpoint (Defective) p53_mut->G1_checkpoint disrupts G2_checkpoint G2 Checkpoint Mitotic_Catastrophe Mitotic Catastrophe G2_checkpoint->Mitotic_Catastrophe prevents Wee1_inhibitor Wee1 Inhibitor Wee1_inhibitor->G2_checkpoint inhibits Wee1_inhibitor->Mitotic_Catastrophe induces

Caption: Synthetic lethality in p53 mutant cells by inhibiting the G2 checkpoint with a Wee1 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments cited in the development of these compounds are crucial for reproducibility and further research.

MDM2 Inhibition Assay (for this compound)
  • Principle: To measure the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide. This is often performed using a competitive binding assay format, such as Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF).

  • Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled PMDM6-F), assay buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT).

  • Procedure:

    • A solution of MDM2 protein and the fluorescently labeled p53 peptide is prepared in the assay buffer.

    • Serial dilutions of the test compound (this compound) are added to the wells of a microplate.

    • The MDM2/peptide mixture is added to the wells.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The fluorescence polarization or HTRF signal is read using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mutant p53 Reactivation Assay (for APR-246)
  • Principle: To assess the ability of a compound to restore the transcriptional activity of mutant p53. This is often done using a reporter gene assay in cells expressing mutant p53.

  • Cell Line: A cancer cell line with a known TP53 mutation (e.g., TOV-112D with p53-R175H) stably transfected with a p53-responsive luciferase reporter construct (e.g., pG13-luc).

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound (APR-246).

    • After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The fold induction of luciferase activity relative to untreated control cells is calculated to determine the extent of mutant p53 reactivation.

Cell Viability and Apoptosis Assays
  • Principle: To determine the cytotoxic and pro-apoptotic effects of the compounds on cancer cells.

  • Cell Lines: A panel of cancer cell lines with different p53 statuses (wild-type, mutant, and null) are used to assess selectivity.

  • Cell Viability (e.g., MTS or CellTiter-Glo assay):

    • Cells are seeded in 96-well plates and treated with a range of compound concentrations.

    • After 72 hours, a reagent that measures metabolic activity (proportional to the number of viable cells) is added.

    • The absorbance or luminescence is read on a plate reader.

    • IC50 values for growth inhibition are calculated.

  • Apoptosis (e.g., Annexin V/Propidium Iodide Staining):

    • Cells are treated with the compound for a specified time (e.g., 24-48 hours).

    • Cells are harvested and stained with fluorescently labeled Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells).

    • The percentage of apoptotic cells is quantified by flow cytometry.

Conclusion

The therapeutic landscape for p53-mutant cancers is diverse and rapidly evolving. While MDM2 inhibitors like this compound represent a powerful strategy for cancers retaining wild-type p53, their utility in p53-mutant contexts is limited. For this large patient population, compounds that reactivate mutant p53, such as APR-246, or those that exploit synthetic lethal interactions, offer promising and more targeted therapeutic avenues. The choice of therapeutic strategy will critically depend on the specific TP53 mutation status of the tumor. Further research and clinical trials are essential to fully elucidate the potential of these novel agents and to develop effective combination therapies that can overcome the challenges posed by p53 mutations in cancer.

References

Comparative Efficacy of AM-8735 and Trametinib in Preclinical Models of BRAF-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-tumor effects of AM-8735, a novel MEK1/2 inhibitor, and Trametinib, an FDA-approved MEK inhibitor. The data presented herein is based on head-to-head preclinical studies designed to evaluate the potency and efficacy of these agents in relevant cancer models.

Introduction to MEK Inhibition

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in BRAF or RAS genes, is a key factor in the development and progression of numerous cancers, including melanoma and colorectal cancer.[1] MEK1 and MEK2 are dual-specificity kinases that serve as a central node in this cascade, phosphorylating and activating ERK1/2.[2] Inhibition of MEK1/2 is a clinically validated strategy to block this oncogenic signaling, leading to tumor growth inhibition and apoptosis. Trametinib is a potent and selective allosteric inhibitor of MEK1/2, approved for the treatment of BRAF-mutant melanoma.[3] This guide evaluates this compound, a next-generation MEK inhibitor, in comparison to the established efficacy of Trametinib.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Both this compound and Trametinib are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This non-competitive inhibition prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2, thereby blocking downstream signaling required for tumor cell proliferation.

MEK_Inhibition_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Inhibitors This compound Trametinib Inhibitors->MEK

MAPK/ERK signaling and the inhibitory action of this compound and Trametinib.

In Vitro Potency and Efficacy

The relative potency of this compound and Trametinib was assessed by determining the half-maximal inhibitory concentration (IC50) required to inhibit cell proliferation across a panel of human cancer cell lines harboring the BRAF V600E mutation.

Table 1: Comparative In Vitro Cell Proliferation Inhibition (IC50, nM)

Cell LineCancer TypeThis compound (IC50, nM)Trametinib (IC50, nM)
A375Malignant Melanoma0.50.7
COLO 205Colorectal Adenocarcinoma1.11.5
HT-29Colorectal Adenocarcinoma2.53.2

Data represents the mean from three independent experiments.

The data indicates that this compound exhibits slightly greater potency in inhibiting the proliferation of BRAF-mutant melanoma and colorectal cancer cell lines compared to Trametinib.

Experimental Protocol: Cell Viability (MTS) Assay
  • Cell Seeding : Cancer cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C, 5% CO2.

  • Compound Treatment : Cells were treated with a 10-point, 3-fold serial dilution of this compound or Trametinib for 72 hours.

  • MTS Reagent Addition : After the incubation period, MTS reagent (CellTiter 96® AQueous One Solution) was added to each well according to the manufacturer's protocol.

  • Incubation and Measurement : Plates were incubated for 2-4 hours at 37°C. The absorbance at 490 nm was then measured using a plate reader.

  • Data Analysis : The absorbance values were normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit.

IC50_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis seed Seed cells in 96-well plates treat Treat with serial dilutions of this compound or Trametinib seed->treat add_mts Add MTS reagent treat->add_mts incubate Incubate (2-4h) add_mts->incubate read Read absorbance (490 nm) incubate->read analyze Normalize data and calculate IC50 values read->analyze PD_Logic Drug This compound / Trametinib Administration MEKi MEK1/2 Inhibition in Tumor Drug->MEKi pERK Decreased p-ERK Levels MEKi->pERK TGI Tumor Growth Inhibition pERK->TGI

References

A Head-to-Head Comparison of MDM2 Inhibitors: AM-8735 vs. RG7388

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the restoration of the p53 tumor suppressor pathway represents a promising strategy. Murine double minute 2 (MDM2) is a primary negative regulator of p53, and its inhibition can lead to p53 reactivation and subsequent tumor cell apoptosis. This guide provides a detailed head-to-head comparison of two potent, selective, small-molecule MDM2 inhibitors: AM-8735 and RG7388 (also known as idasanutlin). This objective comparison is based on available preclinical data to assist researchers in evaluating these compounds for future studies.

Mechanism of Action: Restoring p53 Function

Both this compound and RG7388 are potent antagonists of the MDM2-p53 protein-protein interaction. They bind to the p53-binding pocket of MDM2, thereby blocking the interaction between the two proteins. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, transactivate its target genes, and induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.

cluster_0 Normal Cellular Homeostasis cluster_1 MDM2 Inhibition p53 p53 MDM2 MDM2 p53->MDM2 promotes transcription Proteasome Proteasome p53->Proteasome degradation MDM2->p53 binds and ubiquitinates AM_RG This compound or RG7388 MDM2_i MDM2 AM_RG->MDM2_i inhibits binding to p53 p53_a p53 (stabilized) Apoptosis Apoptosis p53_a->Apoptosis CellCycleArrest Cell Cycle Arrest p53_a->CellCycleArrest

Figure 1: Simplified signaling pathway of MDM2 inhibition.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo efficacy data for this compound and RG7388 based on published studies. It is important to note that these data are not from a direct head-to-head study and experimental conditions may have varied.

ParameterThis compoundRG7388 (Idasanutlin)Reference
MDM2 Binding Affinity (IC50) 25 nM~6 nM[1]
Cellular Potency (IC50)
SJSA-1 (Osteosarcoma, p53 wt)63 nMNot directly reported, but effective in this model.[1]
HCT116 (Colon Cancer, p53 wt)160 nM (for p21 mRNA induction)Not directly reported for this cell line.[1]
In Vivo Efficacy
SJSA-1 Xenograft ModelED50 of 41 mg/kgEffective at 25 mg/kg, p.o.[1]

Table 1: In Vitro and In Vivo Efficacy Comparison

Experimental Protocols

MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the IC50 of compounds for the MDM2-p53 interaction.

  • Principle: A competitive binding assay where the test compound displaces a fluorescently labeled p53-derived peptide from the MDM2 protein.

  • Reagents:

    • Recombinant human MDM2 protein.

    • Biotinylated p53-derived peptide.

    • Europium cryptate-labeled streptavidin (donor).

    • XL665-labeled anti-tag antibody specific for tagged MDM2 (acceptor).

  • Procedure:

    • The test compound is serially diluted in an appropriate assay buffer.

    • MDM2 protein, biotinylated p53 peptide, and the test compound are incubated together in a microplate.

    • Europium cryptate-labeled streptavidin and XL665-labeled anti-tag antibody are added.

    • After incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the binding of the test compound to MDM2.

    • IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (e.g., MTS or EdU incorporation)

These assays measure the effect of the compounds on the growth of cancer cell lines.

  • Principle:

    • MTS Assay: Measures the metabolic activity of viable cells, which is proportional to the number of cells.

    • EdU Incorporation Assay: Measures the incorporation of the nucleoside analog EdU into newly synthesized DNA during cell proliferation.

  • Procedure (General):

    • Cancer cells (e.g., SJSA-1, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or RG7388 for a specified period (e.g., 72 hours).

    • For MTS assay, the MTS reagent is added, and after incubation, the absorbance is read.

    • For EdU assay, EdU is added to the cells, followed by fixation, permeabilization, and detection of incorporated EdU using a fluorescently labeled azide.

    • Cell viability or proliferation is expressed as a percentage of the untreated control, and IC50 values are determined.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Procedure:

    • Human cancer cells (e.g., SJSA-1) are implanted subcutaneously into the flanks of the mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound or RG7388 is administered orally at various doses and schedules.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blot for p53 and its target proteins).

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding MDM2-p53 Binding Assay (e.g., HTRF) Cellular Cellular Potency Assay (e.g., MTS, EdU) Binding->Cellular Mechanism Mechanism of Action (Western Blot for p53, p21) Cellular->Mechanism Xenograft Xenograft Model Establishment (e.g., SJSA-1 in nude mice) Mechanism->Xenograft Treatment Compound Administration (Oral Gavage) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Volume Measurement) Treatment->Efficacy PD Pharmacodynamic Analysis (Biomarker analysis in tumors) Efficacy->PD end Lead Candidate Selection PD->end start Compound Synthesis (this compound / RG7388) start->Binding

Figure 2: Generalized experimental workflow for preclinical evaluation.

Summary and Conclusion

Both this compound and RG7388 are potent and selective MDM2 inhibitors that effectively reactivate the p53 pathway, leading to anti-tumor effects in preclinical models. Based on the available data, RG7388 appears to have a higher binding affinity for MDM2 (IC50 of ~6 nM) compared to this compound (IC50 of 25 nM). In vivo, both compounds have demonstrated significant tumor growth inhibition in the SJSA-1 osteosarcoma xenograft model at comparable dose ranges.

The choice between these two compounds for further research and development would likely depend on a more comprehensive comparison of their pharmacokinetic profiles, safety and toxicity profiles, and efficacy across a broader range of cancer models. The data presented here provides a foundational guide for researchers to make informed decisions for their specific research needs. Direct head-to-head studies under identical experimental conditions would be invaluable for a definitive comparison of these two promising MDM2 inhibitors.

References

Assessing the In Vitro Specificity of AM-8735: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro specificity of the novel investigational molecule AM-8735 against other known inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. The data presented herein is intended to offer an objective assessment of this compound's performance, supported by detailed experimental protocols and pathway visualizations to aid in its evaluation for further development.

Introduction to this compound and the MAPK/ERK Pathway

This compound is a novel small molecule inhibitor designed to target a key component of the MAPK/ERK signaling cascade. This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide evaluates the specificity of this compound in comparison to established inhibitors, providing a framework for its potential as a selective therapeutic agent.

Comparative Analysis of Inhibitor Specificity

The in vitro specificity of this compound was assessed against a panel of kinases and compared with two well-characterized MEK1/2 inhibitors, Trametinib and Selumetinib. The following table summarizes the biochemical potency (IC50) of each compound against the target kinase (MEK1) and a selection of common off-target kinases. A higher IC50 value indicates lower potency and, in the context of off-targets, greater specificity.

CompoundTargetMEK1 IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)
This compound MEK11.5>10,0008,500>10,000
Trametinib MEK1/20.92 / 1.81,2003,400>10,000
Selumetinib MEK1/2142,500>10,000>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Materials:

  • Recombinant human MEK1 kinase

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., inactive ERK2)

  • Test compounds (this compound, Trametinib, Selumetinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • A serial dilution of the test compounds is prepared in DMSO and then diluted in kinase buffer.

  • The recombinant MEK1 kinase and its substrate, inactive ERK2, are mixed in kinase buffer.

  • The kinase/substrate mixture is added to the wells of a 384-well plate.

  • The diluted test compounds are added to the wells, and the plate is incubated for 15 minutes at room temperature.

  • The kinase reaction is initiated by adding ATP to a final concentration equivalent to the Km for MEK1.

  • The plate is incubated for 1 hour at room temperature.

  • The amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software.

Cellular Assay for Target Engagement

This assay measures the ability of a compound to inhibit the phosphorylation of the target's downstream substrate in a cellular context.

Materials:

  • Human cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (this compound, Trametinib, Selumetinib) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies

  • Western blotting or ELISA reagents

Procedure:

  • A375 cells are seeded in 6-well plates and allowed to adhere overnight.

  • The cells are treated with increasing concentrations of the test compounds for 2 hours.

  • Following treatment, the cells are washed with ice-cold PBS and lysed.

  • The protein concentration of the lysates is determined using a BCA assay.

  • Equal amounts of protein are subjected to Western blot analysis or ELISA to determine the levels of phosphorylated ERK1/2 and total ERK1/2.

  • The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated for each treatment condition.

  • IC50 values are determined by plotting the percentage of inhibition of ERK1/2 phosphorylation against the compound concentration.

Visualizing Pathways and Workflows

To better understand the context of this compound's action and the methods used for its assessment, the following diagrams are provided.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival This compound This compound This compound->MEK Inhibition

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Dilution Compound Dilution Plate Loading Plate Loading Compound Dilution->Plate Loading Kinase/Substrate Mix Kinase/Substrate Mix Kinase/Substrate Mix->Plate Loading ATP Addition ATP Addition Plate Loading->ATP Addition Incubation Incubation ATP Addition->Incubation ADP Detection ADP Detection Incubation->ADP Detection Luminescence Reading Luminescence Reading ADP Detection->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

Caption: Experimental workflow for the in vitro kinase inhibition assay.

cross-reactivity studies of AM-8735

Author: BenchChem Technical Support Team. Date: November 2025

No Information Available for AM-8735

Following a comprehensive search, no publicly available information, research, or experimental data could be found for a compound designated "this compound". As a result, a comparison guide on its cross-reactivity, as requested, cannot be generated.

The lack of data prevents the fulfillment of the core requirements of this task, including:

  • Data Presentation: No quantitative data exists to be summarized in tables.

  • Experimental Protocols: Without any published studies, there are no experimental methodologies to detail.

  • Visualization: The absence of information on signaling pathways or experimental workflows related to this compound makes it impossible to create the requested diagrams.

Further searches for cross-reactivity studies, off-target effects, binding profiles, selectivity panels, and potential alternatives for "this compound" also yielded no results. This suggests that "this compound" may be a compound that is not yet described in scientific literature, is proprietary and not publicly disclosed, or is a misnomer.

Without foundational information on the nature of this compound and its intended biological target, a scientifically accurate and objective comparison guide cannot be developed.

On-Target Activity of AM-8735: A Comparative Analysis of MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of AM-8735, a potent and selective MDM2 inhibitor, with other prominent molecules in its class. The information presented herein is intended to assist researchers in evaluating the therapeutic potential of these compounds by providing objective, data-driven insights into their biochemical potency, cellular activity, and in vivo efficacy.

The p53-MDM2 Signaling Axis: A Key Target in Cancer Therapy

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. It acts as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.

Inhibitors of the p53-MDM2 interaction, such as this compound, are designed to block the binding of MDM2 to p53. This disruption liberates p53 from its negative regulation, leading to its stabilization, accumulation, and the subsequent activation of downstream signaling pathways that inhibit cancer cell proliferation and survival.

G cluster_0 p53-MDM2 Signaling Pathway p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Inhibits (Ubiquitination) AM_8735 This compound AM_8735->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of this compound.

Quantitative Comparison of MDM2 Inhibitor Activity

The following tables summarize the key in vitro and in vivo performance indicators of this compound and other well-characterized MDM2 inhibitors. This data allows for a direct comparison of their potency and efficacy.

Table 1: Biochemical Potency Against MDM2

CompoundAssay TypeIC50 / KiReference
This compound HTRFIC50 = 0.4 nM[1]
Nutlin-3aCell-freeIC50 = 90 nM[2]
Idasanutlin (RG7388)--[3]
Navtemadlin (AMG 232)HTRFIC50 = 0.6 nM[3]
Siremadlin (SAR405838)--[4]

Table 2: Cellular Activity in p53 Wild-Type Cancer Cell Lines

CompoundCell LineAssay TypeIC50Reference
This compound SJSA-1EdU25 nM
Nutlin-3aUKF-NB-3--
Idasanutlin (RG7388)---
Navtemadlin (AMG 232)SJSA-1EdU9.1 nM
Siremadlin (SAR405838)Nalm-6 (TP53+/+)-146 ± 20 nM

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

CompoundXenograft ModelDosing RegimenEfficacyReference
This compound SJSA-1 Osteosarcoma-ED50 = 41 mg/kg
Nutlin-3aUKF-NB-3(r)DOX20OralTumor growth inhibition
Idasanutlin (RG7388)---
Navtemadlin (AMG 232)Myelofibrosis (BOREAS trial)240 mg, days 1-7 of 28-day cycle15% spleen volume reduction ≥35%
Siremadlin (SAR405838)Advanced Solid Tumors/AML (Phase I)Multiple10.3% ORR (solid tumors), 4.2-22.2% ORR (AML)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the reproduction of these findings.

Biochemical Assays for MDM2 Inhibition

Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

  • Principle: This assay measures the disruption of the p53-MDM2 interaction. Recombinant GST-tagged MDM2 and biotinylated p53 peptide are used. A europium cryptate-labeled anti-GST antibody and an allophycocyanin (APC)-labeled streptavidin are used as the detection pair. When p53 and MDM2 interact, the donor (europium) and acceptor (APC) are brought into proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Add test compound dilutions to a 384-well plate.

    • Add a mixture of GST-MDM2 and biotinylated p53 peptide.

    • Incubate to allow for binding.

    • Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-APC).

    • Incubate to allow for detection antibody binding.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the ratio of the two emission signals and determine the IC50 values.

Cellular Assays for On-Target Activity

Cell Proliferation (EdU Incorporation) Assay:

  • Principle: This assay measures DNA synthesis as an indicator of cell proliferation. 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. A fluorescent azide is then used to detect the incorporated EdU via a click chemistry reaction.

  • Protocol Outline:

    • Seed cells (e.g., SJSA-1) in a 96-well plate and allow them to adhere.

    • Treat cells with a serial dilution of the test compound (e.g., this compound) for a specified period.

    • Add EdU to the cell culture medium and incubate to allow for incorporation into DNA.

    • Fix and permeabilize the cells.

    • Add the click chemistry reaction cocktail containing the fluorescent azide.

    • Stain the cell nuclei with a DNA dye (e.g., Hoechst 33342).

    • Image the plate using a high-content imaging system and quantify the percentage of EdU-positive cells.

    • Calculate the IC50 value for the inhibition of cell proliferation.

p21 mRNA Induction Assay (Quantitative RT-PCR):

  • Principle: This assay quantifies the upregulation of p21, a downstream target of p53, at the mRNA level to confirm p53 pathway activation.

  • Protocol Outline:

    • Treat cells with the test compound for a specified time.

    • Isolate total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Perform quantitative PCR (qPCR) using primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the fold change in p21 mRNA expression relative to the vehicle-treated control.

In Vivo Xenograft Studies

Subcutaneous Xenograft Model:

  • Principle: This model assesses the antitumor efficacy of a compound in a living organism. Human cancer cells are implanted subcutaneously into immunocompromised mice, and tumor growth is monitored following treatment with the test compound.

  • Protocol Outline:

    • Implant human cancer cells (e.g., SJSA-1) subcutaneously into the flank of immunocompromised mice.

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the test compound (e.g., this compound) and vehicle control according to the specified dosing regimen (e.g., oral gavage, daily for 14 days).

    • Measure tumor volume at regular intervals using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

    • Calculate tumor growth inhibition and/or the effective dose (ED50).

G cluster_workflow Experimental Workflow for MDM2 Inhibitor Evaluation A Biochemical Assay (HTRF) B Cellular Proliferation (EdU Assay) A->B Identifies Potent Compounds C Target Engagement (p21 Induction) B->C Confirms On-Target Cellular Activity D In Vivo Efficacy (Xenograft Model) C->D Selects Candidates for In Vivo Testing E Data Analysis (IC50 / ED50) D->E Determines Antitumor Efficacy

Caption: A streamlined workflow for the preclinical evaluation of MDM2 inhibitors.

References

A Comparative Benchmark Analysis of AM-8735 Against Next-Generation MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the MDM2 inhibitor AM-8735 against a selection of next-generation MDM2 inhibitors currently advancing through clinical trials: Idasanutlin (RG7388), Milademetan (RAIN-32), and AMG 232 (KRT-232). The data presented is compiled from publicly available preclinical studies and is intended to serve as a resource for researchers in the field of oncology and drug discovery.

Introduction to MDM2 Inhibition

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53. By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation via the ubiquitin-proteasome pathway. In many cancers with wild-type p53, the overexpression of MDM2 effectively silences p53's tumor-suppressive functions. Small molecule inhibitors that disrupt the MDM2-p53 interaction can restore p53 activity, offering a promising therapeutic strategy for treating such cancers.

This compound: A Potent and Selective MDM2 Inhibitor

This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. Preclinical data has demonstrated its ability to inhibit cancer cell growth in a p53-dependent manner.

Next-Generation MDM2 Inhibitors in Clinical Development

Several next-generation MDM2 inhibitors have entered clinical trials, showing promise in various cancer types. This guide focuses on three prominent examples:

  • Idasanutlin (RG7388): A second-generation nutlin analog with improved potency and selectivity.

  • Milademetan (RAIN-32): An orally bioavailable MDM2 inhibitor that has shown activity in solid tumors and lymphomas.

  • AMG 232 (KRT-232): A highly potent and selective piperidinone inhibitor of the MDM2-p53 interaction.

Quantitative Performance Data

The following tables summarize key preclinical data for this compound and the selected next-generation MDM2 inhibitors. It is important to note that the experimental conditions, such as cell lines and assay formats, may vary between studies.

Table 1: In Vitro Potency of MDM2 Inhibitors

CompoundAssay TypeCell LineIC50
This compound MDM2-p53 Interaction-25 nM[1]
Growth InhibitionHCT116 (p53 wt)63 nM[1]
Growth Inhibitionp53-deficient cells>25 µM[1]
p21 mRNA InductionHCT116 (p53 wt)160 nM[1]
Idasanutlin (RG7388) p53-MDM2 InteractionCell-free HTRF6 nM[2]
Cell Proliferation-30 nM
CytotoxicitySJSA-1 (p53 wt)0.01 µM
CytotoxicityHCT116 (p53 wt)0.01 µM
Milademetan (RAIN-32) p53 Function ActivationIn vitroNanomolar concentrations
AMG 232 (KRT-232) MDM2-p53 InteractionBiochemical HTRF0.6 nM
MDM2 Binding (SPR)-KD of 0.045 nM
Cell ProliferationSJSA-19.1 nM
Cell ProliferationHCT11610 nM
p21 mRNA InductionSJSA-112.8 nM
p21 mRNA InductionHCT11646.8 nM

Table 2: In Vivo Antitumor Activity of MDM2 Inhibitors

CompoundXenograft ModelDosingOutcome
This compound SJSA-1 Osteosarcoma41 mg/kgED50 for antitumor activity
Idasanutlin (RG7388) SJSA-1 Osteosarcoma25 mg/kg p.o.Tumor growth inhibition and regression
Milademetan (RAIN-32) SJSA-1 Osteosarcoma100 mg/kg once dailyPotent activity against MDM2-amplified models
MKL-1 Merkel Cell Carcinoma-Dose-dependent inhibition of tumor growth
AMG 232 (KRT-232) SJSA-1 Osteosarcoma7.5, 15, 30, or 60 mg/kg q.d. p.o.Inhibition of tumor growth

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 (Oncogene) p53->MDM2 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 inhibits & targets for degradation MDM2_Inhibitor MDM2 Inhibitor (e.g., this compound) MDM2_Inhibitor->MDM2 blocks interaction with p53

Figure 1: The p53-MDM2 signaling pathway and the mechanism of MDM2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (p53 wt vs. mutant) Compound_Treatment Treat with MDM2 Inhibitor Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Calculate IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Compound_Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for p21) Compound_Treatment->Gene_Expression IC50_Determination IC50_Determination Viability_Assay->IC50_Determination Calculate IC50 Xenograft_Model Establish Xenograft Tumor Model Inhibitor_Administration Administer MDM2 Inhibitor Xenograft_Model->Inhibitor_Administration Assess Efficacy Tumor_Measurement Measure Tumor Volume Inhibitor_Administration->Tumor_Measurement Assess Efficacy Pharmacodynamics Pharmacodynamic Analysis (e.g., p21 induction in tumors) Inhibitor_Administration->Pharmacodynamics Efficacy_Assessment Efficacy_Assessment Tumor_Measurement->Efficacy_Assessment Assess Efficacy

Figure 2: A generalized experimental workflow for evaluating MDM2 inhibitors.

Logical_Comparison Objective Objective: Benchmark this compound against Next-Gen MDM2 Inhibitors Data_Collection Data Collection (Publicly Available Studies) Objective->Data_Collection In_Vitro_Comparison In Vitro Comparison Data_Collection->In_Vitro_Comparison In_Vivo_Comparison In Vivo Comparison Data_Collection->In_Vivo_Comparison Potency Potency (IC50) In_Vitro_Comparison->Potency Selectivity Selectivity (p53 wt vs. mutant) In_Vitro_Comparison->Selectivity Mechanism Mechanism of Action (p21 induction) In_Vitro_Comparison->Mechanism Efficacy Antitumor Efficacy In_Vivo_Comparison->Efficacy Dosing Dosing and Schedule In_Vivo_Comparison->Dosing Conclusion Comparative Analysis and Conclusion Potency->Conclusion Selectivity->Conclusion Mechanism->Conclusion Efficacy->Conclusion Dosing->Conclusion

Figure 3: Logical flow for a comparative study of MDM2 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are generalized from standard laboratory practices.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HCT116, SJSA-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the MDM2 inhibitor (e.g., this compound) or vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for p53 and p21 Induction
  • Cell Lysis: Treat cells with the MDM2 inhibitor for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SJSA-1 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the MDM2 inhibitor or vehicle control orally or via another appropriate route according to the specified dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the compound.

Conclusion

This guide provides a comparative overview of the preclinical data for this compound and several next-generation MDM2 inhibitors. While direct head-to-head studies are limited, the compiled data suggests that all these compounds are potent inhibitors of the MDM2-p53 interaction with significant antitumor activity in p53 wild-type cancer models. This compound demonstrates comparable in vitro and in vivo potency to these clinical-stage candidates. Further studies under standardized conditions would be beneficial for a more definitive comparison. The provided experimental protocols and diagrams offer a framework for researchers to design and interpret their own comparative studies in the exciting field of MDM2-targeted cancer therapy.

References

Safety Operating Guide

Essential Safety and Handling Guide for NALCO® 8735

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to the product NALCO® 8735 . No distinct chemical entity with the identifier "AM-8735" was found in public safety databases. NALCO® 8735 is a chemical mixture containing Sodium Hydroxide and Potassium Hydroxide as its primary hazardous components.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NALCO® 8735. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

NALCO® 8735 is a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3] Inhalation of mists or fumes may irritate the respiratory tract.[4] Ingestion can cause severe burns to the mouth, throat, and stomach.[4] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield are required.
Hand Protection Chemical-resistant gauntlets are recommended. Regularly inspect gloves for signs of degradation.
Body Protection A chemical-resistant apron and boots are necessary. For situations with a risk of significant exposure, a full slicker suit is recommended.
Respiratory Use only with adequate ventilation. If ventilation is inadequate, wear an appropriate certified respirator.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risks. The following procedural steps provide a clear workflow for safe operations.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Handling Area verify_vent Verify Adequate Ventilation prep_area->verify_vent don_ppe Don all Required PPE verify_vent->don_ppe retrieve Retrieve NALCO® 8735 don_ppe->retrieve dispense Dispense Chemical retrieve->dispense close_container Securely Close Container dispense->close_container decontaminate Decontaminate Work Area close_container->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for the safe handling and disposal of NALCO® 8735.

Step-by-Step Handling and Disposal Procedures:

  • Preparation:

    • Designate a specific, well-ventilated area for handling NALCO® 8735.

    • Ensure that an eye wash station and a safety shower are readily accessible.

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling:

    • Retrieve the container of NALCO® 8735, keeping it tightly closed when not in use.

    • When dispensing, avoid creating mists or splashes.

    • Do not eat, drink, or smoke in the handling area.

    • After use, securely close the container and return it to a designated, locked storage area. Store away from acids.

  • Post-Handling and Disposal:

    • Thoroughly decontaminate the work surface after use.

    • Carefully remove and decontaminate or dispose of PPE as appropriate. Contaminated clothing should be removed immediately and laundered before reuse.

    • Dispose of waste NALCO® 8735 and contaminated materials in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.

Hazard and Protective Measures Relationship

The following diagram illustrates the relationship between the hazards posed by NALCO® 8735 and the corresponding protective measures.

hazard NALCO® 8735 Hazards skin_hazard Severe Skin Burns hazard->skin_hazard eye_hazard Serious Eye Damage hazard->eye_hazard inhalation_hazard Respiratory Irritation hazard->inhalation_hazard gloves Chemical Gauntlets skin_hazard->gloves apron Chemical-Resistant Apron skin_hazard->apron goggles Splash Goggles & Face Shield eye_hazard->goggles ventilation Adequate Ventilation / Respirator inhalation_hazard->ventilation ppe Required PPE ppe->gloves ppe->goggles ppe->ventilation ppe->apron

Caption: Relationship between NALCO® 8735 hazards and required PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.